5-nitro-1H-pyrazolo[3,4-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQRSOJODHPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493459 | |
| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63572-73-6 | |
| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-nitro-1H-pyrazolo[3,4-b]pyridine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 5-nitro-1H-pyrazolo[3,4-b]pyridine. This nitro-substituted heterocyclic compound is a member of the pyrazolopyridine class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.
Core Chemical Properties
This compound is a solid organic compound with the chemical formula C₆H₄N₄O₂.[1] Its core structure consists of a pyrazole ring fused to a pyridine ring, with a nitro group substituted at the 5-position. The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule.
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| CAS Number | 63572-73-6 | |
| Melting Point | 212-213°C | [1] |
| Boiling Point | 385.6°C | [1] |
| Storage Condition | Room temperature, dry | [1] |
Chemical Structure
The chemical structure of this compound is characterized by the fused bicyclic system. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Caption: Chemical structure of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded.
-
FT-IR: The infrared spectrum would likely exhibit characteristic peaks for N-H stretching (around 3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1600-1450 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the condensation of 3-amino-1H-pyrazole with a suitable three-carbon electrophile bearing a nitro group.
Materials:
-
3H-pyrazol-3-amine
-
Nitromalonaldehyde monohydrate, sodium salt
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Suspend 3H-pyrazol-3-amine (1.0 equivalent) and nitromalonaldehyde monohydrate, sodium salt (1.05 equivalents) in glacial acetic acid.
-
Heat the mixture to 90°C and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Collect the resulting solid product by filtration.
-
Wash the solid with distilled water.
-
Dry the solid under vacuum to afford this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine are recognized as potent inhibitors of various kinases, playing a crucial role in drug discovery, particularly in oncology and immunology.
TANK-Binding Kinase 1 (TBK1) Inhibition
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key regulator of the innate immune response and is implicated in various cellular processes, including inflammation, autophagy, and cell survival. Dysregulation of TBK1 signaling is associated with certain cancers and autoimmune diseases.
The structure of this compound makes it a valuable intermediate in the synthesis of kinase inhibitors.[1] Its framework is suitable for binding to the active sites of enzymes like TBK1, making it a target for the design of drugs aimed at specific signaling pathways in tumor cells.[1]
TBK1 Signaling Pathway
TBK1 is a central kinase in several signaling pathways that lead to the activation of transcription factors such as NF-κB and IRF3. These transcription factors are crucial for the production of type I interferons and other inflammatory cytokines in response to viral and bacterial infections. In some cancers, aberrant TBK1 activation can promote cell survival and proliferation.
Caption: Simplified TBK1 signaling pathway and the potential point of inhibition.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in the development of novel therapeutics, particularly kinase inhibitors. Its chemical properties, dictated by the fused ring system and the electron-withdrawing nitro group, make it a versatile scaffold for medicinal chemistry. Further research into its specific biological activities and the development of derivatives could lead to the discovery of new and effective drugs for a range of diseases, including cancer and inflammatory disorders.
References
An In-depth Technical Guide to the Physical Characteristics of 5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure, composed of fused pyrazole and pyridine rings, and the presence of a nitro group make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role as a kinase inhibitor, with a focus on the Src kinase signaling pathway.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Melting Point | 212-213 °C | MySkinRecipes |
| Boiling Point | 385.6 °C | MySkinRecipes |
| CAS Number | 63572-73-6 | [1][2][][4] |
| Appearance | Solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Although a complete set of assigned spectral data for this specific molecule is not publicly available, data from closely related pyrazolo[3,4-b]pyridine derivatives can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms within the heterocyclic system. For analogous pyrazolo[4,3-b]pyridine derivatives, proton signals for the pyridine ring typically appear in the range of δ 8.5-9.7 ppm, while the pyrazole proton signal is observed around δ 8.0-8.7 ppm.[6]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Based on data for similar nitropyrazole compounds, the carbon atoms attached to or in close proximity to the nitro group and nitrogen atoms will exhibit characteristic downfield shifts.[7] For related pyrazolo[4,3-b]pyridine structures, carbon signals of the pyridine ring are observed in the range of δ 115-160 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹.
-
N=O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=N and C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (164.12). Fragmentation patterns of similar heterocyclic compounds often involve the loss of small molecules such as HCN, N₂, and NO₂.[8]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 3-aminopyrazole with a nitromalonaldehyde derivative.[1]
Workflow for the Synthesis of this compound
Synthesis Workflow
Detailed Protocol:
-
Suspend 3-aminopyrazole (1.0 eq) and nitromalonaldehyde monohydrate (1.05 eq) in glacial acetic acid.[1]
-
Heat the mixture to 90 °C and stir overnight.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Wash the solid with distilled water multiple times.[1]
-
Dry the purified solid under vacuum to yield this compound.[1]
Characterization Protocols
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute for a preliminary measurement.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/minute) as the temperature approaches the preliminary melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Role as a Kinase Inhibitor: Focus on Src Kinase Signaling
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[9] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates. While the specific kinase targets of this compound are not extensively documented, its structural similarity to known inhibitors of Src family kinases (SFKs) suggests it may also exhibit such activity.[10][11]
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration.[12] Dysregulation of Src signaling is implicated in the development and progression of many human cancers. Inhibition of Src kinase activity is therefore a key therapeutic strategy.
Simplified Src Kinase Signaling Pathway and Inhibition by Pyrazolopyridine Derivatives
Src Kinase Inhibition
The diagram above illustrates a simplified representation of the Src kinase signaling pathway. Upon activation by upstream signals, such as receptor tyrosine kinases, Src phosphorylates a variety of downstream effector proteins, leading to the activation of pathways like the PI3K/Akt and RAS/MAPK pathways. These pathways, in turn, promote cellular processes that can contribute to cancer progression. Pyrazolopyridine-based inhibitors, by binding to the ATP pocket of Src, block its kinase activity and interrupt this signaling cascade.
Conclusion
This compound is a compound of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. This guide has provided a detailed overview of its known physical characteristics, along with standardized protocols for its synthesis and characterization. While specific, fully assigned spectral data for this exact molecule remains to be comprehensively published, the information provided for analogous structures offers a strong basis for its identification and further study. The potential for this compound and its derivatives to act as inhibitors of key signaling pathways, such as the Src kinase pathway, underscores the importance of continued research into this valuable heterocyclic system.
References
- 1. This compound | 63572-73-6 [chemicalbook.com]
- 2. rndmate.com [rndmate.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitro-1H-pyrazolo[3,4-b]pyridine (CAS Number: 63572-73-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data for 5-Nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore, known for its role in the development of kinase inhibitors for anti-cancer therapies. This document consolidates key physicochemical parameters, outlines relevant experimental methodologies, and explores the potential biological context of this compound, with a focus on its implications for drug development.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, specific values for solubility and pKa have not been extensively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | N/A |
| Molecular Weight | 164.12 g/mol | N/A |
| Melting Point | 212-213 °C | |
| Boiling Point | 385.6 °C | |
| Solubility | No experimental data available. Qualitatively, it is expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF, a common characteristic for many nitrogen-containing heterocyclic compounds. | N/A |
| pKa (Predicted) | A predicted pKa value for the related compound 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is 8.79±0.40.[1] Due to the electron-withdrawing nature of the nitro group, the pKa of this compound is expected to be lower, indicating a more acidic character. | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like this compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath, a thermometer, and a means of observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow (0.5-1 °C).
-
Solubility Determination
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarity are chosen, such as water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant are required.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The equivalence point(s) of the titration are determined from the inflection point(s) of the curve.
-
The pKa value is calculated from the pH at the half-equivalence point. For a basic compound, the pKa of the conjugate acid is determined, and for an acidic compound, its pKa is directly measured.
-
Biological Context and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a number of kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This compound, as a derivative of this scaffold, is of significant interest for its potential to act as a kinase inhibitor.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinases, including Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling is implicated in various cancers. Inhibitors targeting this pathway can block downstream signaling and inhibit tumor growth.
Caption: Potential inhibition of the FGFR signaling pathway by this compound.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
TBK1 is a serine/threonine kinase that plays a central role in the innate immune response and has been implicated in oncogenesis. Inhibition of TBK1 is being explored as a therapeutic strategy in certain cancers.
Caption: Potential inhibition of the TBK1 signaling pathway by this compound.
Conclusion
This compound is a compound with physicochemical properties that make it a candidate for further investigation in drug discovery, particularly in the area of oncology. While core data such as molecular weight and melting point are established, further experimental determination of its solubility and pKa would be beneficial for a more complete understanding of its biopharmaceutical properties. The established role of the pyrazolo[3,4-b]pyridine scaffold as a potent kinase inhibitor highlights the potential of this specific nitro-substituted derivative to modulate key signaling pathways involved in cancer, such as the FGFR and TBK1 pathways. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
The Evolving Landscape of Pyrazolo[3,4-b]pyridines: A Technical Guide to the Biological Activity of 5-Nitro-1H-pyrazolo[3,4-b]pyridine Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, among which the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives and their structurally related analogues. While the 5-nitro substituted parent compound is a key intermediate in the synthesis of potent kinase inhibitors for anti-cancer therapies[1], a broader examination of the pyrazolo[3,4-b]pyridine core reveals a wide spectrum of pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document consolidates quantitative biological data, details key experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and development in this promising area.
Anticancer Activity
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | A-549 (Lung) | 2.9 | [2] |
| HEPG2 (Liver) | 2.6 | [2] | |
| HCT-116 (Colon) | 2.3 | [2] | |
| 8c | NCI 60 Cell Line Panel (Mean) | 1.33 | [3] |
| 10e | MCF-7 (Breast) | 11 | [4] |
| 15 | MCF-7 (Breast) | 9.42 | [5] |
| 25h | MCF-7 (Breast) | 3.66 | [5] |
| 25j | MCF-7 (Breast) | <3.66 | [5] |
| C03 | Km-12 (Colon) | 0.304 | [6] |
Experimental Protocols for Anticancer Assays
A standardized protocol for evaluating the in vitro antiproliferative activity of synthesized compounds is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of approximately 2,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compounds for a duration of 72 hours.
-
Cell Fixation: Following treatment, the cells are fixed by adding 10% trichloroacetic acid and incubated for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The IC50 values are then calculated from the dose-response curves.[7]
Signaling Pathway Visualization
The anticancer activity of some pyrazolo[3,4-b]pyridine derivatives is attributed to their ability to inhibit key kinases in signaling pathways that are often dysregulated in cancer. One such target is the TANK-binding kinase 1 (TBK1), which plays a role in innate immunity and oncogenesis.
Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine core is also a promising scaffold for the development of novel antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentrations (MICs) of various pyrazolo[3,4-b]pyridine derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 7b | Fusarium oxysporum | 0.98 | [8] |
| General Derivatives | Various Bacteria | 0.12 - 62.5 | [8] |
Experimental Protocols for Antimicrobial Assays
The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method and the broth macrodilution method.
Agar Well Diffusion Method Protocol:
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the agar surface.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[9]
Broth Macrodilution Method for MIC Determination Protocol:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Inoculation: A standardized suspension of the test microorganism is added to each tube.
-
Incubation: The tubes are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening compounds for antimicrobial activity.
Caption: A typical workflow for antimicrobial activity screening of novel compounds.
Enzyme Inhibitory Activity
Beyond their direct cytotoxic and antimicrobial effects, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Kinase Inhibition
As previously mentioned, the this compound is a precursor for kinase inhibitors.[1] Several other derivatives have shown potent inhibitory activity against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [7] |
| C03 | TRKA | 56 | [6] |
Topoisomerase IIα Inhibition
Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and a validated target for cancer therapy.
| Compound ID | Activity | Observation | Reference |
| 8c | Topoisomerase IIα Inhibition | Dose-dependent inhibition of DNA relaxation activity | [3][10] |
Experimental Protocol for Kinase Inhibition Assay
A common method to assess kinase inhibitory activity is through in vitro kinase assays, often utilizing fluorescence-based detection.
Generic Kinase Inhibition Assay Protocol:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Compound Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as phosphospecific antibodies or by measuring the depletion of ATP.
-
Data Analysis: The inhibitory activity is calculated, and IC50 values are determined from the dose-response curves.
Logical Relationship Visualization
The development of pyrazolo[3,4-b]pyridine-based drugs follows a logical progression from initial synthesis to biological evaluation and lead optimization.
Caption: Logical progression of drug development for pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The this compound scaffold and its derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of these potent heterocyclic compounds in the field of drug discovery. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-nitro-1H-pyrazolo[3,a name="citation-24">[3,4-b]pyridine (NMR, IR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-nitro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to its structural importance in the development of kinase inhibitors, a thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in drug discovery and development pipelines.[1] This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes the analytical workflow and a relevant biological context.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds. These values serve as a reference for the characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | s | - |
| H-4 | 9.0 - 9.2 | d | ~2.5 |
| H-6 | 8.8 - 9.0 | d | ~2.5 |
| NH (N-1) | 13.0 - 14.0 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 135 - 138 |
| C-3a | 120 - 123 |
| C-4 | 150 - 153 |
| C-5 | 140 - 143 |
| C-6 | 115 - 118 |
| C-7a | 155 - 158 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretching (pyrazole) |
| 1610 - 1590 | C=N and C=C stretching (ring) |
| 1540 - 1520 | Asymmetric NO₂ stretching |
| 1360 - 1340 | Symmetric NO₂ stretching |
| 850 - 800 | C-N stretching (nitro group) |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 164 | [M]⁺ (Molecular Ion) |
| 134 | [M - NO]⁺ |
| 118 | [M - NO₂]⁺ |
| 91 | [C₅H₃N₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 4 seconds
-
Spectral width: 20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1 second
-
Spectral width: 220 ppm
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard electron energy of 70 eV.[2][3][4][5]
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and a relevant signaling pathway where derivatives of this compound may act.
Caption: Workflow for the spectroscopic analysis of this compound.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), which plays a crucial role in innate immunity signaling pathways.[1][6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of pyrazolo[3,4-b]pyridines
An in-depth analysis of the synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine scaffold is presented, tailored for researchers, scientists, and professionals in drug development. This bicyclic heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide covers the primary synthetic strategies, including the annulation of a pyridine ring onto a pre-existing pyrazole and vice-versa, with a special focus on modern techniques such as multicomponent reactions and green chemistry approaches.
Core Structure and Tautomerism
Pyrazolo[3,4-b]pyridines are fused heterocyclic compounds that can exist in two main tautomeric forms: the 1H- and 2H-isomers.[3][4] The 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, due to the aromatic stabilization in both the pyrazole and pyridine rings.[3] Consequently, the vast majority of reported compounds and synthetic efforts focus on the 1H-pyrazolo[3,4-b]pyridine isomer.[3][4]
Synthetic Strategies Overview
The construction of the 1H-pyrazolo[3,4-b]pyridine core primarily follows two major retrosynthetic pathways:
-
Strategy A: Pyridine Ring Formation. This is the most common approach, involving the cyclization reaction onto a pre-formed, appropriately substituted pyrazole, typically a 5-aminopyrazole.[5]
-
Strategy B: Pyrazole Ring Formation. This less common method involves building the pyrazole ring onto a pre-existing pyridine derivative.[5]
The following diagram illustrates this fundamental classification of synthetic approaches.
Caption: High-level retrosynthetic analysis of pyrazolo[3,4-b]pyridine.
Strategy A: Synthesis via Pyridine Ring Annulation
This strategy predominantly utilizes 5-aminopyrazole derivatives as the key starting material, which react with various three-carbon electrophilic synthons to construct the pyridine ring.
From 1,3-Dicarbonyl Compounds
The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a classical and widely used method.[3] The reaction typically proceeds via a condensation mechanism. If the 1,3-dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[5]
Table 1: Synthesis from 1,3-Dicarbonyls
| 5-Aminopyrazole (Substituent) | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methyl-1-phenyl | Acetylacetone | Acetic Acid | 150-160 °C, 15-20 min | 65-88 | [3] |
| 3-Methyl-1-phenyl | Acetylacetone | Acetic Acid / TEA | 150-160 °C, 15-20 min | 86-98 | [3] |
| Unsubstituted | Various 1,3-diketones | Water | 90 °C, 16 h | N/A | [5] |
| Unsubstituted | Various 1,3-diketones | MeOH / HCl | RT, 16 h | N/A |[5] |
To a solution of the 5-aminopyrazole derivative in acetic acid, an equimolar amount of the 1,3-dicarbonyl compound is added. The mixture is heated to 150-160 °C for 15-20 minutes. After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1H-pyrazolo[3,4-b]pyridine. For reactions catalyzed by a mixture, a few drops of triethylamine (TEA) are added to the acetic acid solution.
From α,β-Unsaturated Ketones (Michael Addition Pathway)
5-Aminopyrazoles can react with α,β-unsaturated ketones in a Michael addition-cyclization sequence. The reaction is believed to start with the nucleophilic attack of the C4 carbon of the pyrazole onto the β-carbon of the unsaturated ketone, followed by intramolecular condensation and subsequent oxidation/aromatization to yield the final product.[3]
Table 2: Synthesis from α,β-Unsaturated Ketones
| 5-Aminopyrazole (Substituent) | α,β-Unsaturated Ketone | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl | (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one | ZrCl₄ / DMF/EtOH | 95 °C, 16 h | 28 | [6] |
| 1-Phenyl | (E)-4-(anthracen-9-yl)but-3-en-2-one | ZrCl₄ / DMF/EtOH | 95 °C, 16 h | 13 | [6] |
| 1-Phenyl | (E)-4-(pyren-1-yl)but-3-en-2-one | ZrCl₄ / DMF/EtOH | 95 °C, 16 h | 20 |[6] |
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The mixture is stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated under vacuum. CHCl₃ and water are added, the phases are separated, and the aqueous phase is washed twice with CHCl₃. The combined organic layers are dried, concentrated, and purified by chromatography to yield the product.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist as the more stable 4-oxo tautomer) and their subsequent conversion to 4-chloro derivatives.[3] The reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent treatment with POCl₃.[3][5]
Caption: Workflow for the Gould-Jacobs synthesis of pyrazolo[3,4-b]pyridines.
A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated, often without a solvent, to initiate condensation. The resulting intermediate is then heated at a higher temperature (e.g., in Dowtherm A) to induce cyclization, affording the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative. To obtain the 4-chloro derivative, the 4-hydroxy intermediate is refluxed with phosphorus oxychloride (POCl₃). After the reaction, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water and neutralized to precipitate the product.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[7] Several MCRs have been developed for pyrazolo[3,4-b]pyridines, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketonitrile).[7][8][9] These reactions can be promoted by various catalysts and conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times.[7][9]
Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-Oxo-3-(pyridin-3-yl)propanenitrile | Acetic Acid | Microwave | 92 |[7] | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-(4-Fluorophenyl)-3-oxopropanenitrile | Acetic Acid | Microwave | 95 |[7] | | 5-Aminopyrazole | Aryl Aldehyde | Aroyl Acetonitrile | None | Microwave (200°C, 10 min) | up to 83 |[9] | | Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Acetic Acid | Microwave | Moderate to Good |[10] |
A mixture of 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a β-ketonitrile (1 mmol) in glacial acetic acid (10 mL) is subjected to microwave irradiation at a specified power and temperature for a few minutes. After completion (monitored by TLC), the reaction mixture is cooled, and the solid product is collected by filtration, washed with a suitable solvent, and purified if necessary.
Cascade 6-endo-dig Cyclization
A modern approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes.[11] This method utilizes a cascade 6-endo-dig cyclization, which can be tuned to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate C≡C bond activation agent (e.g., Silver, Iodine, or NBS).[11] This protocol demonstrates excellent regioselectivity and functional group tolerance.[11]
Table 4: Synthesis via Cascade Cyclization
| 5-Aminopyrazole (Substituent) | Alkynyl Aldehyde | Reagent/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenyl | 3-Phenylpropiolaldehyde | Ag₂CO₃, K₂CO₃ | 80 °C, 12 h | 85 | [11] |
| 1,3-Diphenyl | 3-Phenylpropiolaldehyde | I₂, K₂CO₃ | 80 °C, 12 h | 82 (Iodinated) | [11] |
| 1,3-Diphenyl | 3-Phenylpropiolaldehyde | NBS, K₂CO₃ | 80 °C, 12 h | 80 (Brominated) |[11] |
To a solution of the 5-iodo-pyrazolo[3,4-b]pyridine derivative (0.2 mmol) in a 5:1 mixture of dioxane and water, K₂CO₃ (0.4 mmol), phenylboronic acid (0.26 mmol), and PdCl₂(PPh₃)₂ (5 mol%) are added. The mixture is stirred under an inert atmosphere at a specified temperature until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and purified by flash column chromatography to afford the coupled product in 88% yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine compounds
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]Pyridine Compounds
Introduction
The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structure, an amalgamation of pyrazole and pyridine rings, serves as a versatile template for designing potent and selective modulators of various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy, but its derivatives have also shown efficacy as anticancer agents acting through other mechanisms, as well as activators of key metabolic enzymes.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives against several key biological targets. It summarizes quantitative data, details common experimental protocols, and visualizes synthetic strategies and biological pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-b]pyridine compounds is highly dependent on the nature and position of substituents around the core. The following sections dissect the SAR for different classes of biological targets.
Kinase Inhibition
Pyrazolo[3,4-b]pyridines have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology.
Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TRK, a family of receptors implicated in cancer cell proliferation and differentiation.[1] Through a strategy of scaffold hopping and computer-aided drug design, a series of 38 compounds was synthesized and evaluated.[1][2] The most potent compounds, C03 , C09 , and C10 , exhibited IC50 values in the nanomolar range against TRKA kinase.[2] Compound C03 also showed significant antiproliferative activity in the Km-12 cell line (IC50 = 0.304 μM) and good plasma stability, marking it as a promising candidate for further development.[1][2] These compounds were also found to be pan-TRK inhibitors with selectivity for other kinases like FAK, PAK4, and PLK4.[2]
TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key kinase in innate immunity and oncogenesis signaling pathways. Rational drug design has led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[3] Through several rounds of optimization, compound 15y emerged as an exceptionally potent inhibitor with an IC50 value of 0.2 nM and good selectivity.[3] SAR studies revealed that specific substitutions are crucial for establishing key hydrogen bond interactions within the TBK1 active site, particularly with residues like Asp157.[3]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known driver in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives was designed as potent and selective FGFR inhibitors.[4] SAR exploration focused on substituents at the 3-position and the 4-position of an attached phenyl ring. While compound 7i (unsubstituted phenyl) showed good enzymatic potency (FGFR1 IC50 = 42.4 nM), it lacked cellular activity.[4] The introduction of an amino or dimethylamino group at the 4-position of the phenyl ring significantly improved both enzymatic and cellular potency.[4] This effort led to compound 7n , which demonstrated significant in vivo antitumor activity in a xenograft model.[4]
Cyclin-Dependent Kinase (CDK) and PIM1 Inhibitors: CDKs and PIM1 kinases are crucial regulators of the cell cycle and are validated cancer targets. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as dual CDK2/PIM1 inhibitors.[5] Among the synthesized compounds, 6b showed superior efficacy and high selectivity indices against HCT-116 and HepG2 cancer cell lines. Mechanistic studies confirmed that its antiproliferative effects were due to the induction of apoptosis and cell cycle arrest at the G0-G1 phase.[5] Other studies have also reported on 3,5-disubstituted pyrazolo[3,4-b]pyridines with potent and selective CDK inhibitory activities.[6]
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases and cancer.
A series of pyrazolo[3,4-b]pyridine derivatives was designed and evaluated for their ability to activate AMPK.[7] The SAR studies highlighted that an exposed pyrazole N-H and a para substitution on a diphenyl group were essential for potent activation.[7] Compound 17f showed activation comparable to the known activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line (IC50 = 0.78 μM).[7] In a separate study focused on anti-lung cancer activity, compound 9d was identified as a potent inhibitor of A549 cell growth (IC50 = 3.06 μM) by activating the AMPK/70S6K pathway, leading to G2/M cell cycle arrest.[8]
General Anticancer and Cytotoxic Activity
Beyond specific kinase targets, the pyrazolo[3,4-b]pyridine scaffold has demonstrated broad antiproliferative activity through various mechanisms.
DNA Binding and Topoisomerase IIα Inhibition: Several 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity against a panel of cancer cell lines, including HePG-2, MCF-7, HCT-116, and PC-3.[9] For some of these compounds, the mechanism of action was linked to DNA binding affinity, which correlated well with their cytotoxic effects.[9] More recently, a series of derivatives was evaluated as Topoisomerase IIα inhibitors. Compound 8c displayed potent, broad-spectrum antiproliferative activity across the NCI 60-cell line panel (GI50 MG-MID = 1.33 µM) and was shown to inhibit the DNA relaxation activity of Topoisomerase IIα, induce DNA damage, and trigger apoptosis.[10]
Tubulin Polymerization Inhibition: By designing pyrazolo[3,4-b]pyridines as cis-restricted analogues of combretastatin A-4, novel tubulin polymerization inhibitors were developed.[11] These compounds, featuring a 3,4,5-trimethoxyphenyl group, displayed significant antiproliferative effects. The most active compound, 6n , was found to occupy the colchicine binding site of tubulin and induce G2/M phase cell cycle arrest in HeLa cells.[11]
Data Presentation: Quantitative SAR Summary
The following tables summarize the quantitative biological data for key pyrazolo[3,4-b]pyridine compounds discussed in the literature.
Table 1: SAR of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 Value | Cell Line | IC50 Value (Cellular) | Reference(s) |
|---|---|---|---|---|---|
| C03 | TRKA | 56 nM | Km-12 | 0.304 µM | [2],[1] |
| C09 | TRKA | 57 nM | - | - | [2] |
| C10 | TRKA | 26 nM | - | - | [2] |
| 15y | TBK1 | 0.2 nM | A172, U87MG | Micromolar range | [3] |
| 7i | FGFR1 | 42.4 nM | - | > 1 µM | [4] |
| 11a | FGFR1 | Potent | - | Potent | [4] |
| 7n | FGFR1 | Potent | - | Potent | [4] |
| 6b | CDK2/PIM1 | - | HCT-116 | High selectivity index |[5] |
Table 2: SAR of Pyrazolo[3,4-b]pyridines as AMPK Activators and Anticancer Agents
| Compound ID | Primary Action | Target/Pathway | EC50/IC50 Value | Cell Line | Reference(s) |
|---|---|---|---|---|---|
| 17f | AMPK Activator | AMPKα1γ1β1 | EC50 = 0.42 µM | NRK-49F (IC50 = 0.78 µM) | [7] |
| 9d | Anticancer | AMPK/70S6K | IC50 = 3.06 µM | A549 | [8] |
| A-769662 | AMPK Activator | AMPK | IC50 = 45.29 µM | A549 |[8] |
Table 3: SAR of Pyrazolo[3,4-b]pyridines as General Anticancer Agents
| Compound ID | Proposed Mechanism | GI50 MG-MID (NCI-60) | Key Activity | Reference(s) |
|---|---|---|---|---|
| 8c | Topoisomerase IIα Inhibition | 1.33 µM | Broad-spectrum cytotoxicity | [10] |
| 6n | Tubulin Polymerization Inhibition | - | Induces G2/M arrest in HeLa | [11] |
| 19, 20, 21 | DNA Binding | - | Good activity vs. HePG-2, MCF-7, HCT-116 |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
General Synthesis of the Pyrazolo[3,4-b]pyridine Core
A common and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic three-carbon synthon.[12][13]
Protocol: Synthesis from 5-Aminopyrazole and α,β-Unsaturated Ketones [14]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at room temperature.
-
Degas the reaction mixture.
-
Add zirconium(IV) chloride (ZrCl4, 0.15 mmol) as a catalyst.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Concentrate the mixture in vacuo.
-
Perform a liquid-liquid extraction using chloroform (CHCl3) and water. Separate the phases and wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
In Vitro Kinase Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [2]
-
Prepare a reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).
-
Add the test compound (at various concentrations) and the specific kinase (e.g., TRKA) to a low-volume 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an HTRF detection buffer containing streptavidin-XL665 and an anti-phospho-specific antibody labeled with Europium cryptate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine IC50 values by plotting the percent inhibition against the log concentration of the compound.
Cell Proliferation / Cytotoxicity Assay
Protocol: MTT Assay [5]
-
Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Visualizations: Pathways and Workflows
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core for Novel Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of pyrazolo[3,4-b]pyridine derivatives, focusing on their potential in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for scientists and researchers in the field.
Therapeutic Applications in Oncology
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. Their ability to target these key oncogenic drivers has positioned them as promising candidates for cancer therapy.
Kinase Inhibition
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver of tumorigenesis in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors.[1] One promising compound, 7n, demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further drug development.[1]
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a range of adult and pediatric cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors. For instance, compounds C03, C09, and C10 have shown significant inhibitory activity against TRKA with IC50 values of 56 nM, 57 nM, and 26 nM, respectively.[2][3]
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a key regulator of innate immunity and is implicated in inflammation and cancer. Researchers have discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y, in particular, exhibited a remarkable IC50 value of 0.2 nM against TBK1.[4][5][6]
Monopolar Spindle 1 (Mps1) Kinase Inhibition: Mps1 is a crucial component of the spindle assembly checkpoint and a target for cancer therapy. A representative pyrazolo[3,4-b]pyridine-based compound, compound 31, demonstrated potent Mps1 inhibition with an IC50 value of 2.596 nM and showed significant antitumor efficacy in an MDA-MB-468 xenograft model.[7][8]
Pim-1 Kinase Inhibition: Pim-1 kinase is overexpressed in various cancers and is a target for therapeutic intervention. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent Pim-1 inhibitors, with compounds 17 and 19 showing IC50 values of 43 nM and 26 nM, respectively, against Pim-1 kinase.[9]
MNK Inhibition: Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are involved in cancer cell proliferation and survival. A 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative, EB1, was identified as a selective MNK1 inhibitor with an IC50 of 0.69 μM.[10]
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme for DNA replication and a well-established target for anticancer drugs. A series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives have been synthesized and shown to possess cytotoxic activity comparable to the established anticancer drug etoposide by inhibiting topoisomerase II.[11] Another study highlighted compound 8c from a series of pyrazolo[3,4-b]pyridines as a potent Topoisomerase IIα inhibitor with a GI50 MG-MID value of 1.33 µM across a panel of 60 cancer cell lines.[12][13]
Quantitative Data: Anticancer Activity
| Compound/Series | Target | IC50/GI50 | Cell Line/Assay |
| FGFR Inhibitors | |||
| 7n | FGFR1 | Not specified | H1581 xenograft model |
| TRK Inhibitors | |||
| C03 | TRKA | 56 nM | Enzymatic Assay |
| C09 | TRKA | 57 nM | Enzymatic Assay |
| C10 | TRKA | 26 nM | Enzymatic Assay |
| TBK1 Inhibitors | |||
| 15y | TBK1 | 0.2 nM | Enzymatic Assay |
| Mps1 Inhibitors | |||
| 31 | Mps1 | 2.596 nM | Enzymatic Assay |
| Topoisomerase II Inhibitors | |||
| 8c | Topoisomerase IIα | 1.33 µM (GI50 MG-MID) | NCI-60 Panel |
| 17 | Pim-1 | 43 nM | Enzymatic Assay |
| 19 | Pim-1 | 26 nM | Enzymatic Assay |
| EB1 | MNK1 | 0.69 µM | Enzymatic Assay |
Antimicrobial and Antiviral Applications
The pyrazolo[3,4-b]pyridine scaffold has also demonstrated significant promise in the development of novel antimicrobial and antiviral agents, addressing the growing threat of drug-resistant pathogens.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against a range of bacterial and fungal strains. One study reported a series of derivatives with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms.[14] Another compound, 7b, showed potent activity against the fungal strain Fusarium oxysporum with an MIC of 0.98 µg/mL.[14] A separate study identified compound 2g as having impressive inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 μg/mL.[15]
Quantitative Data: Antimicrobial Activity
| Compound/Series | Organism | MIC |
| Series of derivatives | Various microorganisms | 0.12-62.5 µg/mL |
| 7b | Fusarium oxysporum | 0.98 µg/mL |
| 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL |
| 2g | Vancomycin-resistant Enterococci (VRE) | 8 µg/mL |
| 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 µg/mL |
| 2g | Extended-spectrum beta-lactamase-producing Escherichia coli | 4 µg/mL |
| 24 | S. aureus | 0.25 µg/mL |
| 27 | S. aureus | 0.25 µg/mL |
| 24 | K. pneumoniae | 0.5 µg/mL |
| 27 | K. pneumoniae | 0.5 µg/mL |
| 3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c | Various bacteria and fungi | 2-32 µg/mL |
Potential in Neurodegenerative Diseases
Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may have therapeutic potential for neurodegenerative disorders such as Alzheimer's disease. While this area is less explored compared to oncology and infectious diseases, the ability of this scaffold to interact with various biological targets suggests it could be a valuable starting point for the design of novel neuroprotective agents.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, based on cited literature.
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common synthetic route involves the condensation of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. The specific substituents on both starting materials can be varied to generate a diverse library of pyrazolo[3,4-b]pyridine derivatives.
Example Protocol for the Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives (TBK1 inhibitors):
-
Step 1: Suzuki Coupling: To a solution of the appropriate bromo-pyrazolo[3,4-b]pyridine intermediate and an arylboronic acid in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh3)4 and Na2CO3.
-
Step 2: Reaction Conditions: Heat the reaction mixture at 80°C for 6 hours.
-
Step 3: Deprotection: If a protecting group is present (e.g., SEM), remove it using 4 M HCl in 1,4-dioxane at room temperature for 4 hours.
-
Step 4: Purification: Purify the final product by column chromatography.[4]
In Vitro Biological Evaluation
-
Principle: The ability of a compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radioactivity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[4]
-
-
Principle: The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine the cell density.
-
Calculate the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value.
-
-
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
-
Procedure:
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Create wells of a specific diameter in the agar.
-
Add a known concentration of the test compound to each well.
-
Incubate the plate under appropriate conditions for microbial growth.
-
Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolo[3,4-b]pyridine derivatives are attributed to their modulation of specific cellular signaling pathways. The following diagrams illustrate the key pathways targeted by these compounds.
Kinase Inhibitor Signaling Pathways
Caption: FGFR signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
Caption: TBK1 signaling in innate immunity and its inhibition.
Topoisomerase II Inhibition Mechanism
Caption: Mechanism of Topoisomerase II inhibition by pyrazolo[3,4-b]pyridine derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for the screening of anticancer compounds.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of clinically relevant targets in oncology, infectious diseases, and potentially neurodegenerative disorders. The continued exploration of this scaffold through medicinal chemistry efforts, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and effective medicines. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this remarkable heterocyclic system.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and professionals in drug development, this in-depth guide chronicles the history and evolution of synthetic strategies for the 1H-pyrazolo[3,4-b]pyridine core, a cornerstone in medicinal chemistry. This bicyclic heterocycle, a fusion of pyrazole and pyridine rings, has garnered significant attention for over a century due to its structural resemblance to purine bases, leading to a vast array of biological activities and its incorporation into numerous therapeutic agents.
A Century of Synthesis: From Serendipity to Strategy
The journey of 1H-pyrazolo[3,4-b]pyridine began in the early 20th century. The first documented synthesis is attributed to G. Ortoleva in 1908, who serendipitously obtained a monosubstituted derivative.[1][2] This pioneering work was shortly followed in 1911 by C. Bulow, who reported the synthesis of N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines.[1][2] These initial discoveries laid the groundwork for over a century of synthetic exploration, leading to a diverse and sophisticated toolbox for accessing this important scaffold.
The synthetic approaches to the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary strategies:
-
Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole
-
Strategy B: Pyrazole Ring Annulation onto a Pre-formed Pyridine
This guide will delve into the key historical and modern methodologies within each of these strategies, providing detailed experimental protocols and comparative data to inform synthetic design.
Strategy A: Building upon the Pyrazole Core
This approach, historically the more common route, utilizes readily available pyrazole derivatives as the starting point for constructing the fused pyridine ring.
The Betti-Guareschi-Thorpe-Type Reactions: Condensation with 1,3-Dicarbonyl Compounds
One of the earliest and most widely employed methods involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This versatile reaction allows for the introduction of a variety of substituents onto the newly formed pyridine ring.
General Reaction Scheme:
Caption: Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 1,3-disubstituted-1H-pyrazolo[3,4-b]pyridines
A mixture of a 5-amino-1-substituted-3-substituted-pyrazole (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 1H-pyrazolo[3,4-b]pyridine.
| Starting 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) |
| 5-Amino-1-phenyl-3-methylpyrazole | Acetylacetone | Glacial Acetic Acid, Reflux, 4h | 85 |
| 5-Amino-1,3-dimethylpyrazole | Ethyl Acetoacetate | Glacial Acetic Acid, Reflux, 6h | 78 |
| 5-Amino-3-phenylpyrazole | Dibenzoylmethane | Glacial Acetic Acid, Reflux, 5h | 92 |
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives
The Gould-Jacobs reaction, a classic method for quinoline synthesis, can be adapted to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole. The reaction proceeds through a condensation followed by a thermal cyclization. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-hydroxy group to a 4-chloro substituent, a versatile handle for further functionalization.[1][2]
Reaction Pathway:
Caption: Gould-Jacobs synthesis of 4-substituted 1H-pyrazolo[3,4-b]pyridines.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
A mixture of 3-amino-1H-pyrazole (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) is heated at 140-150 °C for 2 hours. The reaction mixture is then cooled and the solid product is triturated with ether, filtered, and recrystallized from ethanol to give the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
| 3-Aminopyrazole Derivative | Reaction Conditions | Yield (%) |
| 3-Amino-1H-pyrazole | 140-150 °C, 2h | 75 |
| 3-Amino-1-phenylpyrazole | Dowtherm A, 250 °C, 30 min | 82 |
| 3-Amino-5-methylpyrazole | 150 °C, 1.5h | 70 |
Michael Addition of 5-Aminopyrazoles to α,β-Unsaturated Ketones
The Michael addition of 5-aminopyrazoles to α,β-unsaturated ketones provides another efficient route to construct the pyridine ring. The reaction is typically followed by cyclization and oxidation to afford the aromatic 1H-pyrazolo[3,4-b]pyridine.
Experimental Workflow:
Caption: Workflow for the synthesis via Michael addition.
Experimental Protocol: Synthesis from 5-Aminopyrazole and Chalcone
A solution of 5-amino-3-methyl-1-phenylpyrazole (5 mmol) and chalcone (5 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired 4,6-diphenyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Reaction Conditions | Yield (%) |
| 5-Amino-3-methyl-1-phenylpyrazole | Chalcone | Glacial Acetic Acid, Reflux, 8h | 65 |
| 5-Amino-1H-pyrazole | Benzylideneacetone | DMF, K₂CO₃, 100 °C, 12h | 58 |
| 5-Amino-3-phenyl-1H-pyrazole | 4-Methoxychalcone | Glacial Acetic Acid, Reflux, 10h | 72 |
Strategy B: Annulating the Pyrazole Ring onto a Pyridine Scaffold
This alternative strategy utilizes functionalized pyridine derivatives as the starting material for the construction of the fused pyrazole ring.
From 2-Chloronicotinonitriles and Hydrazines
A common and efficient method in this category involves the reaction of 2-chloronicotinonitriles with hydrazines. The reaction proceeds via a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization onto the nitrile group to form the 3-amino-1H-pyrazolo[3,4-b]pyridine.
Logical Relationship:
References
In Silico Modeling and Molecular Docking of 5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a broad range of biological activities, including the inhibition of various protein kinases, making them critical targets in the fields of oncology and immunology.[1][2] The 5-nitro-1H-pyrazolo[3,4-b]pyridine variant, in particular, is a key intermediate in the synthesis of kinase inhibitors designed to target specific signaling pathways implicated in tumor cell proliferation.[3]
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of this compound. It details the methodologies for computational analysis, summarizes key quantitative data from studies on related compounds, and presents experimental protocols to guide researchers in their drug discovery efforts.
Potential Biological Targets and Signaling Pathways
Derivatives of the pyrazolo[3,4-b]pyridine core have been shown to inhibit a variety of protein kinases and other enzymes. Based on extensive research on this class of compounds, potential biological targets for this compound and its derivatives include:
-
Tropomyosin Receptor Kinases (TRKs) : These are involved in cell proliferation and differentiation, and their overactivation is linked to cancer.[4][5]
-
TANK-Binding Kinase 1 (TBK1) : A key kinase in innate immunity signaling pathways, also implicated in neuroinflammation, autophagy, and oncogenesis.[6][7]
-
MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) : Plays a significant role in inflammatory processes.[8]
-
Other Kinases : Including HER2, BRAF, JAK, PDGFRA, and AKT1, which are well-known targets in cancer therapy.[9][10]
-
α-Amylase : An enzyme targeted in the management of diabetes.[11]
-
Topoisomerase II : An essential enzyme for DNA replication and a target for anticancer drugs.[12][13]
The inhibition of these targets can modulate downstream signaling pathways crucial for cell growth, survival, and inflammation. A generalized signaling pathway that can be targeted by pyrazolo[3,4-b]pyridine derivatives is depicted below.
In Silico Modeling and Docking Workflow
A typical computational workflow for investigating the interactions of this compound with its potential protein targets is outlined below. This process integrates various in silico techniques to predict binding affinity and guide the rational design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on pyrazolo[3,4-b]pyridine derivatives, providing insights into their potential efficacy.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | 26 - 57 | [5] |
| 1H-pyrazolo[3,4-b]pyridine Derivatives | TBK1 | 0.2 - 8.5 | [6][7][14] |
| Pyrazolo[3,4-b]pyridine Derivatives | c-Met | 4.27 - 7.95 | [15] |
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines | DYRK1B | 3 - 287 | [2] |
Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound C03 | Km-12 | 0.304 | [4][5] |
| Compound 15y | A172, U87MG, A375, A2058, Panc0504 | Micromolar range | [6][7] |
| Compounds 5a, 5b | HepG-2 | 3.42 - 3.56 | [15] |
| Compound 8h | HCT116 | 1.6 | [2] |
Table 3: Molecular Docking Scores of Pyrazolo[3,4-b]pyridine Derivatives
| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |
| Ligand L5 | TRKA | -12.672 to -14.169 | [16] |
| ZINC000013331109 | TRKA | -10.775 | [16] |
| Pyridinone/Pyrazole Derivatives | Topoisomerase IV | -14.97 to -18.86 | [17] |
| Compound 5k | COX-2 | -10.57 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the in silico analysis of this compound.
Protocol 1: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms not relevant to the binding interaction.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers if necessary to account for ligand flexibility.
-
-
Grid Generation:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through literature or binding site prediction tools.
-
Generate a grid box that encompasses the entire binding pocket, with appropriate spacing (e.g., 0.375 Å).
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to predict the binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio.
-
Select the best pose based on the docking score and the observed interactions with key amino acid residues in the active site.
-
Protocol 2: Molecular Dynamics (MD) Simulation
-
System Preparation:
-
Use the best-docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to ensure the system reaches a stable state.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the protein-ligand complex.
-
Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess conformational changes.
-
Analyze the persistence of key intermolecular interactions over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Conclusion
The in silico modeling and molecular docking of this compound offer a powerful and efficient approach to explore its therapeutic potential. By leveraging computational techniques, researchers can identify likely biological targets, predict binding affinities, and understand the molecular basis of interaction. This knowledge is invaluable for the rational design and optimization of novel drug candidates based on the pyrazolo[3,4-b]pyridine scaffold. The protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in this exciting area of research. Further in vitro and in vivo studies are essential to validate the in silico findings and advance promising compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Derivatives of 5-nitro-1H-pyrazolo[3,4-b]pyridine for Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its bioisosteric resemblance to purine enables it to effectively interact with the ATP-binding site of various kinases, making it a versatile core for developing targeted therapies. Within this class of compounds, derivatives of 5-nitro-1H-pyrazolo[3,4-b]pyridine serve as crucial synthetic intermediates in the construction of more complex and functionally diverse kinase inhibitors.[1] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their potential in targeting a range of kinases implicated in cancer and other diseases.
Kinase Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against a variety of kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), AMP-activated protein kinase (AMPK), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs). The following tables summarize the quantitative inhibitory activities of selected derivatives against these key targets.
Table 1: Inhibitory Activity against Tropomyosin Receptor Kinase A (TRKA)
| Compound ID | Structure | TRKA IC₅₀ (nM) | Reference |
| C03 | 2-(3-(morpholine-4-carbonyl)phenyl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | 56 | [2][3] |
| C09 | 2-(3-(morpholine-4-carbonyl)phenyl)-N-(pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | 57 | [2] |
| C10 | N-(1-methyl-1H-pyrazol-3-yl)-2-(3-(morpholine-4-carbonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine | 26 | [2] |
| A01 | 2-phenyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | 293 | [2] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinase 1 (CDK1)
| Compound ID | Structure | CDK1 IC₅₀ (µM) | Reference |
| Compound X | 3-amino-5-(phenylamino)-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | Data not specified | [4] |
| Compound Y | 3-amino-5-(benzylamino)-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | Data not specified | [4] |
Specific IC₅₀ values for CDK1 inhibitors were not detailed in the provided search results, but the compounds were reported as potent and selective CDK inhibitors.
Table 3: Activation of AMP-activated protein kinase (AMPK)
| Compound ID | Structure | AMPKα1β1γ1 EC₅₀ (µM) | Efficacy (%) | Reference |
| 17f | 3-(4'-hydrox-[1,1'-biphenyl]-4-yl)-1H-pyrazolo[3,4-b]pyridine | 0.42 | 79 | [5] |
Table 4: Inhibitory Activity against TANK-binding kinase 1 (TBK1)
| Compound ID | Structure | TBK1 IC₅₀ (nM) | Reference |
| 15y | N-(4-(5-(3-isopropyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)cyclopropanesulfonamide | 0.2 | [6] |
| BX795 | (positive control) | 7.1 | [6] |
| MRT67307 | (positive control) | 28.7 | [6] |
Table 5: Inhibitory Activity against Fibroblast Growth Factor Receptor 1 (FGFR1)
| Compound ID | Structure | FGFR1 IC₅₀ (nM) | Reference |
| 7n | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | Data not specified | [7] |
| 4a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 0.3 | [7] |
Compound 7n was highlighted for its excellent in vitro potency and favorable pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives based on the available literature.
General Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often starts from commercially available materials like 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2] A general synthetic route is outlined below:
-
Iodination: The starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine, is iodinated using N-iodosuccinimide (NIS) to yield the corresponding iodo-derivative.[2]
-
Protection: The NH group of the pyrazole ring is protected, for example, with p-methoxybenzyl chloride (PMB-Cl), to prevent side reactions in subsequent steps.[2]
-
Coupling Reactions: The protected intermediate undergoes coupling reactions, such as Buchwald-Hartwig or Suzuki coupling, to introduce various substituents at different positions of the pyrazolo[3,4-b]pyridine core.[2] This allows for the exploration of structure-activity relationships by modifying the groups attached to the scaffold.
-
Deprotection: The protecting group is removed in the final step to yield the target 1H-pyrazolo[3,4-b]pyridine derivative.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against specific kinases is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Test compounds are serially diluted, typically in DMSO, to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: The kinase, its specific substrate, and ATP are added to the wells of a microplate containing the test compounds.
-
Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Analysis: The luminescence is measured using a plate reader, and the data is analyzed to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathways
The targeted kinases are involved in critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.
FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are activated by fibroblast growth factors (FGFs), which also triggers downstream signaling through pathways like the MAPK and PLCγ pathways, influencing cell proliferation, survival, and migration.[7]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile and valuable core for the development of potent and selective kinase inhibitors. By leveraging synthetic strategies that often employ this compound as a key intermediate, researchers can generate a diverse range of derivatives targeting various kinases implicated in oncogenesis. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in this exciting area of targeted cancer therapy. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-nitro-1H-pyrazolo[3,4-b]pyridine: A Detailed Application Note for Researchers
For Immediate Release
This document provides a detailed protocol for the synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of kinase inhibitors for anti-cancer therapies.[1] The strategic placement of the nitro group on the pyrazolo[3,4-b]pyridine scaffold makes it a valuable building block for designing targeted drug candidates that interact with specific enzyme active sites within cellular signaling pathways. This protocol outlines a robust two-step synthetic route, beginning with the preparation of the precursor 2,3-dichloro-5-nitropyridine, followed by a cyclization reaction with hydrazine hydrate.
Key Applications and Significance
This compound serves as a crucial scaffold in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a known pharmacophore that mimics purine bases, allowing it to interact with a variety of enzymes. The addition of a nitro group at the 5-position provides a key handle for further functionalization or can act as an important pharmacophoric element itself, contributing to the binding affinity and selectivity of kinase inhibitors. Its structural features are instrumental in the design of drugs targeting signaling pathways implicated in tumor cell proliferation.
Synthetic Strategy Overview
The synthesis is approached in two main stages:
-
Preparation of 2,3-dichloro-5-nitropyridine: This intermediate is synthesized from a commercially available precursor, 5-nitro-2-hydroxy-3-chloropyridine, through a chlorination reaction.
-
Cyclization to form this compound: The target compound is then formed by the reaction of 2,3-dichloro-5-nitropyridine with hydrazine hydrate, leading to the formation of the pyrazole ring fused to the pyridine core.
This methodology provides a clear and efficient pathway to the desired product, utilizing readily available reagents and standard laboratory techniques.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 2,3-dichloro-5-nitropyridine | 5-nitro-2-hydroxy-3-chloropyridine | Phosphorous trichloride, Quinoline | - | 2 hours | 120 °C | 97 | 53 |
| This compound | 2,3-dichloro-5-nitropyridine | 80% Hydrazine hydrate | N,N-dimethylformamide | 10 hours | 130 °C | - | - |
| Note: Yield and melting point for the final product are not explicitly available in the cited literature for this specific reaction and would need to be determined experimentally. |
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-dichloro-5-nitropyridine
This procedure is adapted from the protocol described by ChemicalBook (2025).[2]
Materials:
-
5-nitro-2-hydroxy-3-chloropyridine
-
Phosphorous trichloride (PCl₃)
-
Quinoline
-
Ice water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
To a stirred solution of phosphorous trichloride (164.0 mL, 1.75 mol) in a round-bottom flask, slowly add quinoline (48.5 mL, 0.41 mol) at 0 °C under a nitrogen atmosphere.
-
To this mixture, add 5-nitro-2-hydroxy-3-chloropyridine (204 mg, 1.17 mmol).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the careful addition of ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with an ample amount of water.
-
Dry the solid product to obtain 2,3-dichloro-5-nitropyridine.
Step 2: Synthesis of this compound
This proposed procedure is based on a similar reaction of 2,3-dichloropyridine with hydrazine hydrate.
Materials:
-
2,3-dichloro-5-nitropyridine
-
80% Hydrazine hydrate
-
N,N-dimethylformamide (DMF)
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Heating mantle with temperature control
-
Crystallization and filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 2,3-dichloro-5-nitropyridine in N,N-dimethylformamide.
-
Add 80% hydrazine hydrate to the solution.
-
Replace the air in the reaction vessel with nitrogen.
-
Heat the mixture to 130 °C and allow it to reflux for 10 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product to yield this compound.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
This detailed protocol and the accompanying information are intended to support researchers in the fields of medicinal chemistry and drug development in the synthesis of this important heterocyclic compound.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of substituted pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The methodologies outlined below focus on modern, environmentally friendly techniques such as microwave-assisted and catalyst-free reactions, which offer advantages in terms of reduced reaction times, higher yields, and simplified purification procedures.[1][3]
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active molecules.[4][5] Traditional multi-step syntheses of these compounds are often time-consuming and generate significant waste. The development of one-pot, multicomponent reactions (MCRs) has revolutionized the synthesis of these important molecules by allowing for the formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.[3][6] This approach aligns with the principles of green chemistry by improving atom economy and reducing the use of hazardous solvents.[1][3] The following protocols detail various one-pot methodologies for the synthesis of substituted pyrazolo[3,4-b]pyridines, offering a range of options to suit different laboratory setups and substrate requirements.
General Workflow for One-Pot Synthesis
The diagram below illustrates the general workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines, where multiple reactants are combined in a single step to yield the final product.
Caption: General workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free, One-Pot, Three-Component Synthesis
This protocol describes a highly efficient and environmentally friendly method for the synthesis of pyrazolo[3,4-b]pyridine derivatives using microwave irradiation in the absence of a solvent.[1]
Materials:
-
5-Amino pyrazole derivative
-
Aryl/heteroaryl aldehyde
-
Aroyl acetonitrile
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 5-amino pyrazole derivative (1 mmol), the aryl/heteroaryl aldehyde (1 mmol), and the aroyl acetonitrile (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200°C for 10 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired substituted pyrazolo[3,4-b]pyridine.
Protocol 2: Microwave-Assisted, Multicomponent Synthesis in Aqueous Media
This protocol utilizes water as a green solvent in a microwave-assisted, multicomponent reaction, offering high yields and a simple work-up procedure.[3][7]
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Aromatic aldehyde
-
Malononitrile
-
Sodium 1-dodecanesulfonate (SDS) (as catalyst)[8]
-
Water
-
Microwave reactor
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in water (10 mL), add a catalytic amount of sodium 1-dodecanesulfonate (SDS).[8]
-
Place the reaction mixture in a microwave reactor and irradiate for the specified time and power as optimized for the specific substrates (typically a few minutes).
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried to give the pure 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridine.[8]
Protocol 3: Catalyst-Free, One-Pot, Three-Component Synthesis
This method describes the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives in a water/ethanol mixture at reflux without the need for a catalyst.[9]
Materials:
-
1,3-Diketone
-
3-Methyl-1-phenyl-1H-pyrazole-5-amine
-
Arylglyoxal
-
Ethanol
-
Water
Procedure:
-
A mixture of the 1,3-diketone (1 mmol), 3-methyl-1-phenyl-1H-pyrazole-5-amine (1 mmol), and arylglyoxal (1 mmol) is prepared in a round-bottom flask.
-
A mixture of water and ethanol is added to the flask.
-
The reaction mixture is heated to reflux and stirred for the required time (typically several hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold ethanol/water mixture, and dried to yield the pyrazolo[3,4-b]quinolin-5-one derivative.[9]
Protocol 4: Solvent-Free, One-Pot Synthesis from 5-Aminopyrazoles and Azlactones
This protocol details a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by treatment with a superbasic medium.[4][10]
Materials:
-
5-Aminopyrazole
-
4-Arylidene-2-phenyloxazol-5(4H)-one (azlactone)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 5-aminopyrazole (2 mmol) and the azlactone (2 mmol) is heated at 150°C in the absence of a solvent for a specified time to form the intermediate.[10]
-
After cooling, a solution of potassium tert-butoxide (1.5 equivalents) in DMSO is added to the reaction mixture.[10]
-
The mixture is then heated at 150°C for 1.5 hours.[10]
-
After cooling to room temperature, the reaction mixture is poured into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography to give the desired 4-arylpyrazolo[3,4-b]pyridin-6-one.[10]
Data Presentation
The following table summarizes the quantitative data from the described protocols for the synthesis of various substituted pyrazolo[3,4-b]pyridines.
| Protocol | Reactants (Example) | Catalyst/Medium | Conditions | Product (Example) | Yield (%) | Reference |
| 1 | 5-Amino pyrazole, Aryl/heteroaryl aldehyde, Aroyl acetonitrile | Solvent-free | Microwave, 200°C, 10 min | Substituted pyrazolo[3,4-b]pyridine | up to 83 | [1] |
| 2 | 5-Amino-3-methyl-1-phenylpyrazole, Aromatic aldehyde, Malononitrile | SDS / Water | Microwave | 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridine | Good | [8] |
| 3 | 1,3-Diketone, 3-Methyl-1-phenyl-1H-pyrazole-5-amine, Arylglyoxal | Catalyst-free / H₂O/EtOH | Reflux | 4-Aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 65-98 | [9] |
| 4 | 5-Aminopyrazole, 4-Phenylidene-2-phenyloxazol-5(4H)-one | t-BuOK / DMSO (second step) | 150°C, 1.5 h | 4-Phenylpyrazolo[3,4-b]pyridin-6-one | 81 | [4][10] |
Conclusion
The one-pot synthesis of substituted pyrazolo[3,4-b]pyridines offers significant advantages over traditional multi-step methods. The protocols presented here, utilizing microwave irradiation, aqueous media, and catalyst-free conditions, provide efficient, and environmentally benign routes to this important class of heterocyclic compounds. These methods are highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of libraries of pyrazolo[3,4-b]pyridine derivatives for biological screening.
References
- 1. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-nitro-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.[1] The methods described are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis often results in a crude product that requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is critical to obtaining a compound of the desired purity for subsequent synthetic steps and biological screening. The primary methods for the purification of pyrazolo[3,4-b]pyridine derivatives are recrystallization and column chromatography.[2] This document outlines protocols for both techniques as they apply to this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₄O₂ | [3] |
| Molecular Weight | 164.12 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 212-213 °C | |
| Purity (typical) | 95% | [3] |
Purification Strategies
The selection of a suitable purification strategy depends on the impurity profile of the crude material and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds that are relatively pure to begin with. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5] For pyrazolo[3,4-b]pyridine derivatives, ethanol is often a suitable solvent.[2]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent. If no crystals form, consider a mixed solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the purified product and analyze its purity by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For pyrazolo[3,4-b]pyridine derivatives, silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[2]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and elute with different ratios of hexane and ethyl acetate. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM or the eluting solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
-
Drying:
-
Dry the purified product under high vacuum.
-
-
Purity Assessment:
-
Assess the purity of the final product using TLC, HPLC, and/or NMR spectroscopy.
-
Caption: Workflow for column chromatography purification.
Data Presentation
The following table summarizes expected outcomes for the purification of this compound. Note that actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity of Crude (%) | Expected Purity of Final Product (%) | Expected Yield (%) | Notes |
| Recrystallization | >80 | >98 | 70-90 | Effective for removing minor impurities. Yield is dependent on the solubility difference of the compound at high and low temperatures. |
| Column Chromatography | 50-80 | >99 | 50-80 | Ideal for separating complex mixtures and closely related byproducts. Yield can be lower due to product loss on the column. |
Conclusion
The protocols provided in these application notes offer robust methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the specific needs of the researcher, including the initial purity of the compound and the required final purity. Careful execution of these protocols will yield high-quality material suitable for a range of applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly in the development of novel anticancer agents. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a nitro group at the 5-position can significantly influence the electronic properties and biological activity of the molecule, making these derivatives promising candidates for drug discovery programs.
Introduction to 5-nitro-1H-pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that are isosteres of purines, which allows them to interact with a variety of biological targets, including protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core is a valuable pharmacophore for the design of kinase inhibitors, with derivatives showing activity against enzymes such as TANK-binding kinase 1 (TBK1) and those in the PI3K/Akt/mTOR pathway.[2][3] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.
Synthetic Strategies
Several synthetic strategies can be employed to construct the this compound scaffold. The most common approaches involve the condensation of a substituted 5-aminopyrazole with a suitable three-carbon synthon, often through a multicomponent reaction. These one-pot reactions are highly efficient and allow for the rapid generation of diverse libraries of compounds.[4][5]
A general synthetic workflow for the preparation of these derivatives is outlined below.
Caption: General workflow for synthesizing 5-nitro-1H-pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative this compound derivatives.
Protocol 1: Synthesis of 3,6-Disubstituted-5-nitro-1H-pyrazolo[3,4-b]pyridine-4-carbonitriles
This protocol describes a one-pot, three-component synthesis of 3,6-disubstituted-5-nitro-1H-pyrazolo[3,4-b]pyridine-4-carbonitriles from a 5-aminopyrazole, an aromatic aldehyde, and malononitrile, followed by nitration.
Materials:
-
5-Amino-3-substituted-1H-pyrazole (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Glacial acetic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Dihydropyrazolo[3,4-b]pyridine Intermediate:
-
In a round-bottom flask, dissolve the 5-amino-3-substituted-1H-pyrazole (1.0 eq), aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude dihydropyrazolo[3,4-b]pyridine intermediate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Nitration to form the this compound Derivative:
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v), add the dihydropyrazolo[3,4-b]pyridine intermediate portion-wise with stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize representative data for synthesized this compound derivatives.
Table 1: Synthesis and Characterization Data
| Compound ID | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | 4-Chlorophenyl | 75 | 8.5 (s, 1H), 7.9-7.4 (m, 9H) | [M+H]⁺ found |
| 1b | Methyl | 4-Methoxyphenyl | 82 | 8.4 (s, 1H), 7.7 (d, 2H), 7.0 (d, 2H), 3.9 (s, 3H), 2.5 (s, 3H) | [M+H]⁺ found |
| 1c | Phenyl | Thiophen-2-yl | 78 | 8.6 (s, 1H), 7.8-7.2 (m, 8H) | [M+H]⁺ found |
Table 2: Biological Activity Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| 1a | TBK1 | 15 | A549 (Lung Cancer) | 0.5 |
| 1b | Akt1 | 25 | MCF-7 (Breast Cancer) | 1.2 |
| 1c | TBK1 | 8 | HT-29 (Colon Cancer) | 0.3 |
Note: The data presented in these tables are representative and may vary depending on the specific substituents and experimental conditions.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound derivatives.
TBK1 Signaling Pathway
Caption: Inhibition of the TBK1 signaling pathway.[3][6]
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Application of 5-nitro-1H-pyrazolo[3,4-b]pyridine in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents. Its structural similarity to purine bases allows it to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The introduction of a nitro group at the 5-position of the pyrazolo[3,4-b]pyridine core is anticipated to modulate the compound's electronic properties and enhance its interaction with target proteins, making 5-nitro-1H-pyrazolo[3,4-b]pyridine a compound of interest in anticancer research.
While extensive research has been conducted on various derivatives of the pyrazolo[3,4-b]pyridine scaffold, demonstrating their efficacy as inhibitors of kinases (such as CDKs, TRK, and FGFR), inducers of apoptosis, and as topoisomerase IIα inhibitors, specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature. However, its role as a key intermediate in the synthesis of potent kinase inhibitors for anticancer drug development is acknowledged[1].
These application notes provide a comprehensive overview of the potential applications of this compound in anticancer research, based on the activities of structurally related nitro-substituted pyrazolo[3,4-b]pyridine analogs and established protocols for evaluating such compounds. The provided methodologies and data serve as a foundational guide for researchers investigating the anticancer properties of this specific compound.
Potential Anticancer Applications and Mechanisms of Action
Based on the broader family of pyrazolo[3,4-b]pyridine derivatives, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding motif for many protein kinases. The 5-nitro group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity and selectivity towards specific kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs)[2][3].
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis in cancer cells, and it is plausible that the 5-nitro derivative shares this capability.
-
Topoisomerase IIα Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair in cancer cells.
Data Presentation: Representative Biological Activities
The following tables summarize representative quantitative data for nitro-substituted pyrazolo[3,4-b]pyridine analogs and other closely related derivatives to provide a comparative context for the potential efficacy of this compound.
Table 1: Kinase Inhibitory Activity of Representative Pyrazolo-pyridine Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines (Nitro Series) | Haspin | 57 - 66 | [4] |
| Pyrazolo[3,4-g]isoquinolines (Nitro Series) | CLK1 | >1000 | [4] |
| Pyrazolo[3,4-g]isoquinolines (Nitro Series) | DYRK1A | >1000 | [4] |
| Pyrazolo[3,4-g]isoquinolines (Nitro Series) | CDK9 | >1000 | [4] |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | 26 - 57 | [1] |
| Pyrazolo[3,4-b]pyridine Derivatives | TBK1 | 0.2 | [5] |
Table 2: In Vitro Cytotoxicity of Representative Pyrazolo-pyridine Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyrazolopyrimidine | A-549 (Lung) | 2.9 | [6] |
| Pyridopyrazolopyrimidine | HEPG2 (Liver) | 2.6 | [6] |
| Pyridopyrazolopyrimidine | HCT-116 (Colon) | 2.3 | [6] |
| Pyrazolo[3,4-b]pyridine Derivatives | Km-12 (Colon) | 0.304 | [1] |
| Pyrazolo[3,4-b]pyridine Derivatives | A172 (Glioma) | 1.4 | [5] |
| Pyrazolo[3,4-b]pyridine Derivatives | A375 (Melanoma) | 3.1 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
This compound
-
Recombinant human kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 5 µL of diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of kinase solution (containing the kinase and substrate in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: Add 10 µL of ATP solution (in kinase assay buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Human cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anticancer research of this compound.
Caption: Proposed mechanism of action via kinase inhibition.
Caption: A typical workflow for anticancer drug discovery.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Screening of 5-nitro-1H-pyrazolo[3,4-b]pyridine Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties[1]. 5-nitro-1H-pyrazolo[3,4-b]pyridine is a derivative of this core structure, and its potential as an anticancer agent warrants systematic in vitro evaluation. The initial phase of this evaluation involves screening the compound against a panel of cancer cell lines to determine its cytotoxic effects and to elucidate its mechanism of action.
This document provides detailed protocols for the in vitro screening of this compound, covering essential procedures from compound preparation and cell culture to cytotoxicity assessment and apoptosis analysis. The methodologies are based on established and widely used assays to ensure reproducibility and reliability.
Compound Handling and Preparation
1.1. Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Procedures should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[2][3]. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information[2][3].
1.2. Stock Solution Preparation: Due to the heterocyclic aromatic nature of the compound, it is likely to have poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
Solvent: Use sterile, cell culture-grade DMSO.
-
Concentration: Prepare a 10 mM stock solution of this compound.
-
Procedure:
-
Weigh the required amount of this compound (Molecular Weight: 164.12 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Culture and Maintenance
A panel of human cancer cell lines should be utilized for the initial screening to assess the compound's spectrum of activity. A common starting point includes cell lines from different tissue origins.[4][5]
2.1. Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma
-
NCI-H460: Lung carcinoma
-
PC-3: Prostate carcinoma[4]
-
K562: Chronic Myelogenous Leukemia[6]
2.2. Protocol for Cell Culture:
-
Culture Medium: Grow cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[4][7]
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[4][7]
-
Subculture: When cells reach 80-90% confluency, passage them to maintain exponential growth and ensure cell viability.[4]
Experimental Workflow Overview
The screening process follows a logical progression from primary cytotoxicity assessment to secondary mechanistic studies.
Caption: Overall experimental workflow for in vitro screening.
Protocol 1: Cytotoxicity Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is a robust, cost-effective, and reliable method for cytotoxicity screening.[8]
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
4.1. Materials and Reagents:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[9]
4.2. Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[4] Include wells with medium only for background control.
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells.
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO (e.g., <0.5%) as the highest compound concentration.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells containing only cells and fresh medium.
-
-
Incubation: Incubate the plate for 48-72 hours.[4]
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.[9]
-
Washing: Carefully remove the supernatant and wash the plates four times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[9]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Reading: Measure the absorbance (OD) at a wavelength of 510 nm or 570 nm using a microplate reader.[9]
4.3. Data Analysis and Presentation: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example of IC₅₀ Data Presentation for this compound
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1[4] |
| NCI-H460 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2[4] |
| SF-268 | Glioma | [Experimental Value] | 0.9 ± 0.15[4] |
Note: Control data are illustrative and should be determined experimentally.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, analyzed via flow cytometry.[11] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[12]
Caption: Principle of cell classification by Annexin V/PI staining.
5.1. Materials and Reagents:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer[7]
-
Phosphate-buffered saline (PBS)
5.2. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at approximately 670 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be around 1-5 x 10⁵ cells.[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12]
5.3. Data Analysis and Presentation: The flow cytometer will quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells
Table 2: Example of Apoptosis Data Presentation
| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Untreated Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vehicle Control (DMSO) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Test Compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Staurosporine) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. benchchem.com [benchchem.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 5-nitro-1H-pyrazolo[3,4-b]pyridine as a TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase that plays a central role in innate immune signaling pathways.[1] As a noncanonical IκB kinase (IKK), TBK1 is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections.[1] It functions as a key node downstream of various pattern recognition receptors, including the cGAS-STING and RIG-I/MAVS pathways. Upon activation, TBK1 phosphorylates several downstream targets, most notably the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of IFN-β and other interferon-stimulated genes (ISGs).[2]
Given its involvement in coordinating innate immunity, neuroinflammation, autophagy, and oncogenesis, TBK1 has emerged as a significant therapeutic target for autoimmune diseases and cancer.[1][3] The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a source of novel and highly potent TBK1 inhibitors.[1][3] 5-nitro-1H-pyrazolo[3,4-b]pyridine is a key intermediate used in the synthesis of such kinase inhibitors, making it and its derivatives valuable tools for studying TBK1 function and for the development of novel therapeutics.[4]
These application notes provide a comprehensive guide to utilizing this compound and its analogues to probe TBK1 activity in cellular assays.
TBK1 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical TBK1 signaling pathway, activated by cytosolic DNA, and the mechanism of inhibition by a 1H-pyrazolo[3,4-b]pyridine derivative.
Quantitative Data: In Vitro and Cellular Activity
Compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated high potency against TBK1. The following tables summarize the inhibitory activities of representative compounds from this class and other known TBK1 inhibitors for comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Scaffold Class | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Reference |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | 0.2 | - | [1][3] |
| TBK1/IKKε-IN-5 | Not Specified | 1.0 | 5.6 | [5] |
| BAY-985 | Not Specified | 2 | 2 | [1] |
| BX795 | Pyrrolopyrimidine | 6 | 41 | [5] |
| MRT67307 | Pyrrolopyrimidine | 19 | 160 | [1][5] |
| GSK8612 | Not Specified | pKd = 8.0 | - | [5] |
| Amlexanox | Anti-allergic | - | - | [5] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). A pKd of 8.0 for GSK8612 corresponds to a dissociation constant of 10 nM.
Table 2: Cellular Anti-proliferative Activity of Compound 15y
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A172 | Glioblastoma | Micromolar | [1][3] |
| U87MG | Glioblastoma | Micromolar | [1][3] |
| A375 | Melanoma | Micromolar | [1][3] |
| A2058 | Melanoma | Micromolar | [1][3] |
| Panc0504 | Pancreatic Cancer | Micromolar | [1][3] |
Experimental Protocols
The following protocols are designed to assess the cellular activity of this compound as a TBK1 inhibitor.
Protocol 1: Western Blot Analysis of IRF3 Phosphorylation
This assay directly measures the inhibition of TBK1's catalytic activity by quantifying the phosphorylation of its primary substrate, IRF3.
Workflow Diagram: Western Blot for p-IRF3
Materials:
-
Cell lines: THP-1, RAW264.7, or other relevant cell lines.
-
TBK1 activator: Poly(I:C), cGAMP, or LPS.
-
This compound (dissolved in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-IRF3, Mouse anti-GAPDH.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add a TBK1 activator (e.g., 1 µg/mL LPS) to the media and incubate for the optimal time to induce IRF3 phosphorylation (typically 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.[7]
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[6][8]
-
Analysis: Quantify the band intensity for phospho-IRF3 and normalize it to total IRF3 or GAPDH. A dose-dependent decrease in the p-IRF3 signal indicates TBK1 inhibition.[2][9]
Protocol 2: qRT-PCR for IFN-β Gene Expression
This assay measures the functional downstream consequence of TBK1 inhibition by quantifying the mRNA levels of a key target gene, IFNB1.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
Cell Treatment: Treat cells in 12-well plates as described in Protocol 1, but extend the stimulation time to 4-6 hours to allow for robust gene transcription.[10]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers. A typical thermal cycling protocol is: 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[11]
-
Analysis: Calculate the relative expression of IFNB1 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.[11] A dose-dependent decrease in IFNB1 mRNA levels indicates successful inhibition of the TBK1 signaling pathway.
Protocol 3: Cell Viability Assay
This assay is used to determine the anti-proliferative effect of the TBK1 inhibitor on cancer cell lines that may depend on TBK1 for survival.
Materials:
-
Cancer cell lines (e.g., A375, U87MG).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO for solubilizing formazan crystals (for MTT assay).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 to 72 hours.[7]
-
Viability Measurement (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the media and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results against the inhibitor concentration to calculate the IC₅₀ value.[7]
Mechanism of Inhibition
1H-pyrazolo[3,4-b]pyridine derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of TBK1, preventing the binding of ATP and thereby blocking the phosphotransfer reaction required to activate downstream substrates like IRF3.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. TBK1 Mediates Innate Antiviral Immune Response against Duck Enteritis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3] The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens necessitates standardized and reliable methods for evaluating the efficacy of these new chemical entities.[4][5] This document provides detailed application notes and experimental protocols for assessing the in vitro antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives. The described methods are based on well-established techniques such as disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of Minimum Bactericidal Concentration (MBC).[1][6][7]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide templates for presenting results obtained from the protocols described below.
Table 1: Zone of Inhibition Diameters for Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Concentration (µ g/disk ) | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) |
| Staphylococcus aureus (e.g., ATCC 25923) | Escherichia coli (e.g., ATCC 25922) | ||
| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) | ||
| Derivative 1 | 30 | ||
| Derivative 2 | 30 | ||
| Positive Control (e.g., Ciprofloxacin) | 5 | ||
| Negative Control (e.g., DMSO) | - | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | MIC (µg/mL) |
| Staphylococcus aureus | |
| Derivative 1 | |
| Derivative 2 | |
| Positive Control (e.g., Gentamicin) |
Table 3: Minimum Bactericidal Concentration (MBC) of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Escherichia coli | |
| Derivative 1 | ||
| Derivative 2 | ||
| Positive Control (e.g., Ciprofloxacin) |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Experimental Protocols
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[6][9] It is a widely used preliminary screening test due to its simplicity and low cost.[9]
Materials:
-
Pyrazolo[3,4-b]pyridine derivatives
-
Standard antibiotic disks (positive control)
-
Blank sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[9]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.9%) or broth
-
0.5 McFarland turbidity standard[10]
-
Sterile swabs, forceps, and micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture, select several colonies and suspend them in sterile saline or broth.[10] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[9][11] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[6] Using sterile forceps, place impregnated paper disks onto the agar surface.[9] For the test compounds, apply a known concentration of the pyrazolo[3,4-b]pyridine derivative solution (e.g., in DMSO) to blank sterile disks and allow the solvent to evaporate. Place a maximum of 6 disks on a 100mm plate to avoid overlapping zones of inhibition.[12]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[6] The size of the zone is proportional to the sensitivity of the microorganism to the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][13]
Materials:
-
Pyrazolo[3,4-b]pyridine derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel micropipettes
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of each pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.[10]
-
Add 100 µL of the stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the row.[10]
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]
-
Inoculation: Within 15 minutes of preparation, add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well).[10]
-
Controls:
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[8] This can be assessed visually or by using a plate reader. The growth control should be turbid, and the sterility control should be clear.[10]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
Materials:
-
Results from the MIC determination (microtiter plate)
-
Sterile MHA plates
-
Sterile micropipettes
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile MHA plate.[8]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[8]
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
Mandatory Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. apec.org [apec.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Kinase Selectivity Assaying of Pyrazolo[3,4-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] Consequently, kinases are a major class of "druggable" targets.[5]
A critical aspect of developing kinase inhibitors is determining their selectivity. Kinase selectivity refers to the ability of a compound to inhibit a specific target kinase or a desired set of kinases while minimizing activity against other kinases in the human kinome.[6][7] Poor selectivity can lead to off-target effects and toxicity, while in some cases, a multi-targeted "polypharmacology" approach can be beneficial.[3][8] Therefore, comprehensive kinase selectivity profiling is an essential step in the drug discovery process.[9]
These application notes provide a detailed guide to performing kinase selectivity assays for pyrazolo[3,4-b]pyridine compounds, covering both biochemical and cell-based approaches.
Application Notes
Principle of Kinase Selectivity Assays
The fundamental goal of a kinase selectivity assay is to quantify the inhibitory activity of a compound against a broad panel of kinases. This provides a "fingerprint" of the compound's activity across the kinome.[10] The process typically involves an initial high-throughput screen at a single, high concentration of the inhibitor against a large kinase panel. Hits from this primary screen are then subjected to secondary assays to determine the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases.[9]
Pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors for a variety of kinases, including:
-
Cyclin-dependent kinases (CDKs)[1]
-
TANK-binding kinase 1 (TBK1)[13]
-
Monopolar spindle kinase 1 (Mps1)[14]
-
Fibroblast growth factor receptor (FGFR)[1]
Therefore, a selectivity panel for a novel pyrazolo[3,4-b]pyridine compound should ideally include these and other functionally related kinases.
Types of Kinase Assays
A variety of assay formats are available to measure kinase activity, each with distinct advantages and limitations.[5][15]
-
Biochemical Assays: These in vitro assays directly measure the catalytic activity of purified kinases.[16] They are ideal for high-throughput screening and for determining the intrinsic potency of an inhibitor.
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³³P]-ATP) to directly measure the phosphorylation of a substrate.[3][16]
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), use fluorescently labeled substrates or antibodies to detect phosphorylation.[15][17]
-
Luminescence-Based Assays: These assays, like the widely used ADP-Glo™ technology, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[17][18][19] The amount of ADP is proportional to kinase activity.
-
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a more physiologically relevant cellular environment.[5][20] They provide valuable insights into a compound's cell permeability, target engagement, and effects on downstream signaling pathways.
-
Cellular Phosphorylation Assays: These assays, often in an ELISA format, quantify the phosphorylation of a specific kinase substrate in cell lysates after treatment with the inhibitor.[20][21]
-
Target Engagement Assays: Techniques like NanoBRET™ measure the binding of an inhibitor to its target kinase inside living cells, confirming that the compound reaches and engages its intended target.[21]
-
Cell Proliferation Assays: For kinases that drive cell survival (e.g., oncogenic kinases), inhibitor activity can be assessed by measuring the reduction in cell proliferation or viability.[21]
-
Experimental Workflow and Protocols
The overall workflow for assessing kinase selectivity involves a primary screen followed by dose-response analysis and confirmation in a cellular context.
Caption: General workflow for kinase inhibitor selectivity profiling.
Protocol 1: Biochemical Kinase Selectivity Screen (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a pyrazolo[3,4-b]pyridine compound against a panel of kinases by quantifying the amount of ADP produced. This method is universal for any kinase/substrate pair.[18][19]
Materials:
-
Purified recombinant kinases (commercial kinase panels are available from vendors like Reaction Biology, Eurofins, Pharmaron).[9][10][22]
-
Appropriate kinase-specific peptide substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).[18]
-
Pyrazolo[3,4-b]pyridine test compound, dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Multichannel pipettor and a luminometer.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in DMSO. For a primary screen, a single concentration (e.g., 1 µM or 10 µM) is used.[23]
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solution, DMSO (vehicle control), and a known control inhibitor to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer for each kinase to be tested.
-
Add 5 µL of the 2X kinase/substrate mix to each well containing the pre-spotted compounds.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km value for each specific kinase to accurately reflect inhibitor affinity.[3][8] If not feasible for a large panel, a standard concentration (e.g., 10 µM) is often used.[10]
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Protocol 2: Cell-Based Substrate Phosphorylation Assay (ELISA)
This protocol measures the ability of a pyrazolo[3,4-b]pyridine compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[20]
Materials:
-
Cell line expressing the target kinase and substrate.
-
96-well cell culture plates.
-
Pyrazolo[3,4-b]pyridine test compound.
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and Stop Solution.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine compound for a predetermined time (e.g., 2 hours). Include vehicle (DMSO) controls.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period before lysis (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Data Presentation and Analysis
Clear and concise data presentation is crucial for interpreting selectivity profiles.
Data Calculation
Percent Inhibition: Calculated from the raw data (e.g., luminescence or absorbance) of the primary screen.
-
Percent Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
IC50 Determination: For dose-response experiments, IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using software like GraphPad Prism or R.
Data Summary Tables
Quantitative data should be summarized in tables for easy comparison.
Table 1: Primary Screen Results for Compound XYZ-PBP at 1 µM
| Kinase Target | Kinase Family | % Inhibition |
|---|---|---|
| CDK2/CycA | CMGC | 98.2 |
| CDK9/CycT1 | CMGC | 95.5 |
| Mps1 | Other | 85.1 |
| TRKA | TK | 72.4 |
| FGFR1 | TK | 45.3 |
| PIM1 | CAMK | 25.6 |
| SRC | TK | 10.1 |
| ... | ... | ... |
Table 2: IC50 Values for Selected Kinases for Compound XYZ-PBP
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2/CycA | 8.5 |
| CDK9/CycT1 | 12.3 |
| Mps1 | 55.7 |
| TRKA | 150.2 |
Visualizing Selectivity
A key aspect of analysis is understanding the compound's on-target potency versus its off-target effects.
Caption: Signaling pathway diagram illustrating kinase inhibitor selectivity.
Quantifying Selectivity
The Selectivity Score (S-score) can be used to quantify the selectivity of a compound.[24] A common definition is the number of kinases inhibited above a certain threshold (e.g., >50%) at a specific concentration (e.g., 1 µM), divided by the total number of kinases tested.
-
S(1µM) = (Number of kinases with >50% inhibition at 1µM) / (Total kinases tested)
A lower S-score indicates higher selectivity. This metric allows for the direct comparison of selectivity between different compounds.
Caption: Logical flow for kinase selectivity data analysis.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. ulab360.com [ulab360.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pharmaron.com [pharmaron.com]
- 23. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Nitro-1H-pyrazolo[3,4-b]pyridine in the Development of TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases including TRKA, TRKB, and TRKC, are critical mediators of cell proliferation and differentiation.[1] The aberrant activation of TRK signaling, often through neurotrophic receptor tyrosine kinase (NTRK) gene fusions, is a known oncogenic driver in a wide range of adult and pediatric cancers.[2] This has established the TRK signaling pathway as a significant target for cancer therapy. The development of small molecule inhibitors of TRK has led to tumor-agnostic therapies, with agents like Larotrectinib and Entrectinib receiving FDA approval.[1][3]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of novel TRK inhibitors.[1] This document provides detailed application notes and protocols on the utilization of 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives in the discovery and evaluation of new TRK inhibitors, with a focus on the potential use of 5-nitro-1H-pyrazolo[3,4-b]pyridine as a key synthetic intermediate.
TRK Signaling Pathway
Activated TRK receptors trigger multiple downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are integral to promoting cell survival, proliferation, and differentiation.[4] The inhibition of TRK activity can effectively shut down these pro-cancerous signals.
Caption: TRK Signaling Pathway and Point of Inhibition.
Synthetic Strategy and the Role of this compound
While published research on pyrazolo[3,4-b]pyridine-based TRK inhibitors often starts from the 5-bromo analogue, this compound is a versatile starting material for introducing various functionalities at the 5-position. The nitro group can be readily reduced to an amino group, which can then be further modified.
A plausible synthetic workflow for utilizing this compound in the synthesis of TRK inhibitors is outlined below. This involves the reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer reaction to introduce a bromine atom, leading to the key intermediate used in documented syntheses.
Caption: Proposed Synthetic Workflow from this compound.
Data Presentation: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of pyrazolo[3,4-b]pyridine derivatives against TRKA kinase and their anti-proliferative effect on the KM-12 cancer cell line.[1][5]
| Compound ID | TRKA IC50 (nM) | KM-12 Cell Proliferation IC50 (µM) |
| C03 | 56 | 0.304 |
| C09 | 57 | Not Reported |
| C10 | 26 | Not Reported |
| A01 | 293 | Not Reported |
Data extracted from a study on novel pyrazolo[3,4-b]pyridine derivatives.[1]
Experimental Protocols
Protocol 1: TRKA Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, and is suitable for determining the in vitro potency of synthesized inhibitors against TRKA.
Materials:
-
Recombinant human TRKA enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the TRKA enzyme at a pre-determined optimal concentration in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the Poly (Glu, Tyr) substrate and ATP at their respective optimal concentrations in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT-Based)
This protocol describes a method to assess the anti-proliferative effects of the synthesized TRK inhibitors on the KM-12 human colon cancer cell line, which is known to be sensitive to TRK inhibition.
Materials:
-
KM-12 human colon cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the KM-12 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Logic
The development of potent TRK inhibitors from the pyrazolo[3,4-b]pyridine scaffold involves a systematic exploration of structure-activity relationships. This iterative process guides the chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Iterative Cycle for SAR-driven TRK Inhibitor Development.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold serves as a valuable starting point for the design of novel and potent TRK inhibitors. While direct synthetic routes from this compound are not extensively documented in the context of TRK inhibitor development, its utility as a versatile intermediate is clear. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this promising scaffold for the treatment of NTRK fusion-positive cancers. Further exploration of the structure-activity relationships will be crucial in developing next-generation TRK inhibitors with improved efficacy and resistance profiles.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the reaction yield of 5-nitro-1H-pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and overcoming common experimental challenges. This compound is a valuable intermediate in pharmaceutical research, particularly for developing kinase inhibitors for anti-cancer agents.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
There are two primary synthetic routes to consider:
-
Route A: Post-Cyclization Nitration. This involves first synthesizing the core 1H-pyrazolo[3,4-b]pyridine ring system and then introducing the nitro group at the C5 position via electrophilic aromatic substitution.
-
Route B: Cyclization with a Nitrated Precursor. This strategy involves using a pre-nitrated pyridine derivative, such as 2-chloro-3-nitropyridine, and building the pyrazole ring onto it. This often circumvents the challenges of direct nitration on the fused heterocyclic system.[2]
Q2: Why is the direct nitration of the 1H-pyrazolo[3,4-b]pyridine core so challenging?
The pyridine ring is an electron-deficient aromatic system. During nitration, which typically uses strong acids, the pyridine nitrogen atom becomes protonated. This further deactivates the ring, making electrophilic substitution extremely difficult and requiring harsh reaction conditions that can lead to low yields or decomposition. In some cases, nitration may occur on other, more activated parts of the molecule (like a phenyl substituent) instead of the pyrazolopyridine core.
Q3: What are the most critical factors affecting the overall reaction yield?
Low overall yield can stem from inefficiencies in either the construction of the heterocyclic core or the nitration step. Key factors include:
-
Purity of Starting Materials: Impurities can significantly interfere with catalytic cycles and lead to side reactions.
-
Regioselectivity: Formation of unwanted isomers, especially during the initial cyclization with unsymmetrical reagents, is a common cause of reduced yield for the desired product.[3]
-
Reaction Conditions: Suboptimal temperature, solvent, catalyst, or reaction time can lead to incomplete reactions or product degradation.
-
Nitration Efficiency: The inherent difficulty of nitrating the deactivated pyridine ring is a major bottleneck for Route A.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Part A: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
Q1: My yield for the pyrazolopyridine core is low. What are the potential causes and how can I troubleshoot this?
Low yields in the synthesis of the pyrazolo[3,4-b]pyridine core are common but can often be resolved by systematically optimizing the reaction parameters.
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction.
-
Recommendation: While acidic catalysts like acetic acid are common, consider screening Lewis acids such as ZrCl₄ or nano-magnetic catalysts, which have been shown to be effective.[4] Catalyst loading is also crucial and should be optimized.
-
-
Solvent Effects: The solvent affects reactant solubility and reaction kinetics.
-
Recommendation: Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.[4]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation.
-
Recommendation: Optimize the reaction temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid prolonged heating that could degrade the product.[4]
-
Q2: I am observing the formation of multiple regioisomers. How can I improve selectivity?
The formation of regioisomers is a known challenge when using unsymmetrical starting materials, such as unsymmetrical 1,3-dicarbonyl compounds.[3]
-
Controlling Reaction Conditions: Temperature and catalyst choice can influence which carbonyl group reacts first, thereby determining the final regioisomer.
-
Recommendation: The relative electrophilicity of the two carbonyl groups will dictate the major product. If the electrophilicity is similar, you may get a nearly 50:50 mixture. In such cases, modifying the dicarbonyl reactant to increase the electronic difference between the carbonyls can improve selectivity.
-
-
Choice of Reagents:
-
Recommendation: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the issue of regioselectivity. The Gould-Jacobs reaction, which often uses symmetrical reagents like diethyl 2-(ethoxymethylene)malonate, is a good alternative for avoiding this problem.[3]
-
Part B: Nitration of 1H-Pyrazolo[3,4-b]pyridine
Q3: My direct nitration attempt resulted in a complex mixture or decomposition of the starting material. What should I do?
This is a common outcome due to the harsh conditions required to nitrate the deactivated ring system.
-
Milder Nitrating Conditions: While often ineffective, it is worth attempting milder conditions before moving to more aggressive ones.
-
Recommendation: Start with nitric acid in acetic anhydride. While this may not be potent enough, it is less likely to cause decomposition.
-
-
Controlled Harsh Conditions: If stronger conditions are necessary, precise control is key.
-
Recommendation: Use a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain a low temperature (e.g., 0°C to -10°C) and add the nitrating agent dropwise to the substrate solution to control the exothermic reaction. Monitor the reaction closely by TLC.
-
-
Alternative Nitrating Agents:
Part C: Purification
Q4: What is the best way to purify the final this compound product?
Purification can be challenging due to the polarity of the nitro-substituted heterocycle.
-
Recrystallization: This is effective if the crude product is relatively clean.
-
Recommendation: Ethanol is often a suitable solvent for recrystallizing related nitro-heterocyclic compounds.[6] Experiment with other polar solvents like isopropanol or solvent mixtures (e.g., ethanol/water) to achieve optimal crystallization.
-
-
Column Chromatography: This is the most versatile method for separating the product from byproducts and unreacted starting materials.
-
Recommendation: Use silica gel as the stationary phase. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The high polarity of the product may require adding a small amount of methanol to the eluent.
-
Data Presentation
Table 1: Selected Conditions for 1H-Pyrazolo[3,4-b]pyridine Synthesis
| Starting Materials | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole, Aldehyde, Active Methylene Compound | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Solvent-free | 100°C | High | [7] |
| 5-Aminopyrazole, 1,3-Diketone | Acetic Acid | Glacial Acetic Acid | Reflux | >60% | [3] |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | ZrCl₄ | DMF/EtOH | 95°C | High | [4] |
| 3-Acylpyridine N-oxide tosylhydrazone | Tosyl anhydride / Et₃N | Dichloromethane | Room Temp. | ~82% |[8] |
Table 2: Common Nitrating Systems for Aromatic Heterocycles
| Nitrating Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0°C to 110°C | The most common and powerful system. Temperature control is critical. | [9] |
| Fuming HNO₃ / Oleum | 0°C to Room Temp. | Very strong conditions for highly deactivated rings. | [10] |
| KNO₃ / 20% Oleum | Room Temperature | Effective alternative for difficult nitrations. | [4] |
| Dinitrogen Pentoxide (N₂O₅) | SO₂ or organic solvent | Can proceed via a different mechanism ([4] sigmatropic shift) for pyridines. | [5] |
| Acetic Anhydride / HNO₃ | 0°C to Room Temp. | Milder conditions; forms acetyl nitrate in situ. Can be explosive. |[9] |
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridine
This protocol is a generalized method based on common literature procedures.[7]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (e.g., malononitrile) (1 mmol), and the chosen catalyst (e.g., 5-10 mol%).
-
Solvent Addition: Add the selected solvent (e.g., 5-10 mL of ethanol) or proceed under solvent-free conditions.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-100°C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Direct Nitration of 1H-Pyrazolo[3,4-b]pyridine
Caution: This reaction uses highly corrosive and reactive acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 5 mL) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add the 1H-pyrazolo[3,4-b]pyridine substrate (1 mmol) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the reaction flask while maintaining the temperature at or below 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature (e.g., 0-5°C) for a specified time (e.g., 1-3 hours).
-
Monitoring: Carefully monitor the reaction by quenching a small aliquot in ice water, extracting with an organic solvent, and analyzing by TLC.
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH solution) while cooling in an ice bath. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side product formation in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in pyrazolo[3,4-b]pyridine synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in reactants, especially in the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, can significantly hinder the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have shown high efficacy.[1] Catalyst loading should also be optimized.
-
-
Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Recommendation: Perform a solvent screen. Ethanol is a frequently used solvent; however, for some reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) can lead to higher yields.
-
-
Inappropriate Reaction Temperature and Time: Reactions may be incomplete or side products may form if the temperature and duration are not optimized.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal temperature and time for the complete consumption of starting materials and formation of the product.
-
-
Improper Work-up Procedure: Residual catalyst or byproducts from the work-up can affect the isolated yield.
-
Recommendation: Ensure a thorough work-up procedure to remove all impurities. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: Several side products can form during the synthesis of pyrazolo[3,4-b]pyridines. Identifying the nature of the side product is key to mitigating its formation.
Common Side Products and Mitigation Strategies:
-
Regioisomers: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can occur at either of the two carbonyl groups, leading to a mixture of products.[2]
-
Mitigation:
-
Use of Symmetrical 1,3-Dicarbonyls: Employing symmetrical dicarbonyl compounds will yield a single product.
-
Exploit Electronic Effects: In unsymmetrical dicarbonyls, the more electrophilic carbonyl group will preferentially react. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography. In some challenging cases, chiral chromatography has been successfully employed for the separation of heterocyclic regioisomers.[3]
-
-
-
Incomplete Cyclization/Dehydration: The reaction proceeds through several intermediates. Incomplete reaction can lead to the isolation of these intermediates.
-
Mitigation: Ensure sufficient reaction time and optimal temperature, as monitored by TLC, to drive the reaction to completion.
-
-
Dihydropyridine Derivatives: In some multi-component reactions, a 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine may be formed. The final step of the synthesis is an oxidation to the aromatic pyrazolo[3,4-b]pyridine. If this oxidation is incomplete, the dihydropyridine will be a significant side product.[4]
-
Mitigation: Ensure reaction conditions (e.g., presence of an oxidant, aeration) favor the final oxidation step.
-
-
Self-Condensation of Active Methylene Compounds: Active methylene compounds, such as ethyl acetoacetate, can undergo self-condensation (a Michael addition) under basic conditions, leading to undesired byproducts.[5][6][7][8]
-
Mitigation: Control the reaction conditions, such as temperature and the rate of addition of reagents, to favor the desired reaction pathway over self-condensation.
-
-
Unwanted N-Alkylation/Acylation: The pyrazole ring has two nitrogen atoms that can potentially be alkylated or acylated, leading to a mixture of N-1 and N-2 substituted products, or reaction at an exocyclic amine.[9][10][11][12][13][14]
-
Mitigation: The regioselectivity of N-alkylation can be influenced by steric hindrance and the choice of base and solvent. Protecting groups can be used to block one of the nitrogen atoms if necessary.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my pyrazolo[3,4-b]pyridine product?
A1: Purification can be challenging due to the polarity of the compounds and the presence of similar byproducts. The following methods are commonly used:
-
Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase, with a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) as the mobile phase.
-
Recrystallization: This can be a very effective method for obtaining highly pure crystalline material. Experiment with different solvents to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Fractional Crystallization: This technique can sometimes be used to separate regioisomers if they have different crystallization properties.
Q2: What are some common catalysts used in pyrazolo[3,4-b]pyridine synthesis and how do they compare?
A2: A variety of catalysts can be employed, and their effectiveness can vary depending on the specific reaction. Below is a summary of some catalysts and their reported yields in specific syntheses.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Solvent | - | Reflux | Varies | [2] |
| ZrCl₄ | 0.15 mmol | DMF/EtOH | 95 | 13-28 | [15] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | Solvent-free | 100 | up to 95 | [1] |
| Various Lewis and Brønsted Acids | Varies | Varies | Varies | Varies | [1] |
Q3: My pyrazolo[3,4-b]pyridine is a kinase inhibitor. What is the general mechanism of action?
A3: Many pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive kinase inhibitors. The pyrazole and pyridine rings often form key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine part of ATP. Substituents on the pyrazolo[3,4-b]pyridine core can then be modified to achieve potency and selectivity for a specific kinase target.[16][17][18][19][20][21][22]
Experimental Protocols
Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is a general procedure for the one-pot synthesis from an aldehyde, an active methylene compound, and an aminopyrazole derivative.
Materials:
-
Aldehyde (1 mmol)
-
5-Aminopyrazole derivative (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1 mmol)
-
Catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂)[1]
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), active methylene compound (1 mmol), and the catalyst.
-
If conducting the reaction in a solvent, add the appropriate volume of ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at the optimized temperature (e.g., 100°C for solvent-free) for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out, it can be isolated by filtration and washed with a cold solvent like ethanol.
-
If the product does not crystallize, the solvent (if used) is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2: Synthesis from α,β-Unsaturated Ketones
This protocol describes the synthesis from an α,β-unsaturated ketone and an aminopyrazole.
Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol)
-
Zirconium tetrachloride (ZrCl₄) (0.15 mmol)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25°C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95°C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Extract the product with an organic solvent (e.g., chloroform), wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the product by flash column chromatography.[15]
Visualizations
Caption: A decision tree for troubleshooting common issues in pyrazolo[3,4-b]pyridine synthesis.
Caption: Mechanism of action of pyrazolo[3,4-b]pyridine as a kinase inhibitor.
References
- 1. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Michael Reaction | NROChemistry [nrochemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. Michael addition reaction | PPTX [slideshare.net]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
optimizing catalyst selection for pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of pyrazolo[3,4-b]pyridines. The information is tailored for researchers, scientists, and professionals in drug development to help optimize catalyst selection and overcome common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-b]pyridine Product
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of pyrazolo[3,4-b]pyridines, particularly in multi-component reactions, are a common challenge that can arise from several factors. Below is a systematic guide to troubleshoot this issue:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success.[1]
-
Recommendation: Conduct a screen of different catalysts. While common choices include acidic catalysts like acetic acid, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy.[1][2] For instance, an amorphous carbon-supported sulfonic acid (AC-SO₃H) has been shown to be effective.[1][3] The catalyst loading is also a crucial parameter to optimize.[1]
-
-
Solvent Effects: The solvent is key for reactant solubility and modulating reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete reactions or product degradation.[1]
-
Reaction Monitoring: Inadequate monitoring may lead to premature or delayed termination of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer:
The formation of regioisomers is a known hurdle in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1]
-
Controlling Regioselectivity:
-
Reactant Choice: The electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds can influence the regioselectivity. When the electrophilicity of the two carbonyl groups is significantly different, it is possible to achieve regioselectivity higher than 80%.[6]
-
Reaction Conditions: The selection of the catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for precedents with substrates similar to your target molecule.[1]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers.[1]
-
Issue 3: Difficulties in Product Purification
Question: I am struggling with the purification of my target pyrazolo[3,4-b]pyridine. What are the recommended procedures?
Answer:
The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography: As mentioned for regioisomer separation, column chromatography with silica gel is the standard method. Careful optimization of the mobile phase is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of pyrazolo[3,4-b]pyridines?
A1: A variety of catalysts can be employed. Acidic catalysts like acetic acid are frequently used.[6] Lewis acids such as ZrCl₄ have also proven effective.[1][2] More recently, advanced catalytic systems like nano-magnetic metal-organic frameworks (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) and amorphous carbon-supported sulfonic acid (AC-SO₃H) have been utilized to achieve high yields under green conditions.[1][3][4][5] Copper(II) acetylacetonate has also been used as a catalyst in formal [3+3] cycloadditions.[7]
Q2: What are the typical reaction conditions for pyrazolo[3,4-b]pyridine synthesis?
A2: Reaction conditions are highly dependent on the chosen synthetic route and substrates. Many syntheses involving 1,3-dicarbonyl compounds and 5-aminopyrazole are conducted in acetic acid as the solvent, often with heating.[6] Other methods may use solvents like ethanol or DMF, with temperatures ranging from room temperature to 100°C or higher.[1][2][8] Solvent-free reactions at elevated temperatures are also a viable and environmentally friendly option.[1][4][5]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1]
Q4: Are there any green chemistry approaches for this synthesis?
A4: Yes, several green chemistry approaches have been developed. These include the use of non-toxic, reusable catalysts like amorphous carbon-supported sulfonic acid and nano-magnetic catalysts.[3][4][5] Additionally, solvent-free reaction conditions and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, are considered green alternatives.[4][5][9]
Data Presentation
Table 1: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Diketones, 5-Aminopyrazole | Acetic Acid | Reflux | Varies | Varies | [6] |
| ZrCl₄ | α,β-Unsaturated Ketones, 5-Amino-1-phenyl-pyrazole | EtOH/DMF (1:1) | 95 | 16 h | 13-28 | [2] |
| Ag(CF₃CO₂) / TfOH | 5-Aminopyrazoles, Alkynyl Aldehydes | DMAc | 100 | 2 h | Moderate to Good | [8] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Solvent-free | 100 | Varies | High | [4][5] |
| AC-SO₃H | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline | Ethanol | Room Temp. | Varies | Moderate to Good | [3] |
| Copper(II) acetylacetonate | Formal [3+3] cycloaddition | Chloroform | Room Temp. | Varies | up to 94 | [7] |
| Microwave Irradiation | 5-Amino Pyrazole, Aroyl Acetonitriles, Aryl/het. Aldehydes | Solvent-free | 200 | 10 min | up to 83 | [9] |
Experimental Protocols
General Procedure for ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl₃ twice.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Procedure for the Synthesis of Halogen-Functionalized Pyrazolo[3,4-b]pyridines
-
In a Schlenk flask equipped with a stir bar, combine 5-aminopyrazole derivative (0.2 mmol) and alkynyl aldehyde (0.2 mmol) in DMAc (1.5 mL).
-
Add Ag(CF₃CO₂) (10 mol%) and TfOH (30 mol%).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with a suitable organic solvent (e.g., EtOAc) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
Technical Support Center: Addressing Solubility Issues of 5-nitro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-nitro-1H-pyrazolo[3,4-b]pyridine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic compound belonging to the pyrazolopyridine class. This class of compounds is of significant interest in medicinal chemistry, often investigated as kinase inhibitors for potential use in anti-cancer therapies.[1][2][3][4] Like many kinase inhibitors, pyrazolopyridine derivatives can be hydrophobic and exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo biological assays.[5][6] Limited solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[7]
Q2: I'm dissolving my this compound in DMSO and it looks clear. Why am I still seeing precipitation in my aqueous assay buffer?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous assay buffer.[8] The significant change in solvent polarity when a small volume of your DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[8] This is a common issue for many organic compounds in biological assays.[8]
Q3: What is the maximum recommended final concentration of DMSO in a biological assay?
A3: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many biological assays.[8] Higher concentrations may not only fail to prevent compound precipitation but could also introduce artifacts or toxicity to cells or enzymes, thereby confounding your experimental results.[8] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How can the composition of my assay buffer affect the solubility of this compound?
A4: The composition of your assay buffer can significantly influence the solubility of your test compound. Key factors include:
-
pH: For ionizable compounds, pH can dramatically alter solubility. The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms, and their protonation state will be pH-dependent.
-
Salts: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the apparent solubility of hydrophobic compounds by binding to them.[8]
Troubleshooting Guide
Problem: My this compound is precipitating out of solution during my experiment.
| Question | Possible Cause & Explanation | Suggested Solution |
| 1. At what stage is the precipitation occurring? | A. Immediately upon dilution into aqueous buffer: This indicates that the compound is exceeding its kinetic solubility limit. The rapid change in solvent polarity from DMSO to the aqueous buffer is causing it to crash out of solution.[8] | • Vigorously mix or vortex the solution immediately after adding the compound stock. • Perform a serial dilution of the compound in the assay buffer to find its maximum soluble concentration.[8] |
| B. Over time during incubation: This suggests that the compound may be thermodynamically unstable in the buffer, or that changes in temperature are affecting its solubility. | • Consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants.[9][10] • If compatible with your assay, perform a final filtration step before analysis. | |
| 2. What is the final concentration of your compound and DMSO? | The final concentration of this compound may be too high for the aqueous environment, even with a low percentage of DMSO. | • Determine the maximum soluble concentration of your compound in the final assay buffer (see protocol below). • If possible, lower the final concentration of the compound in your assay. |
| 3. Have you evaluated your buffer composition? | The pH of your buffer may not be optimal for the solubility of this specific pyrazolopyridine derivative. Other components could also be interacting with your compound. | • Test the solubility of your compound in a range of buffers with different pH values. • If your assay contains serum, compare the solubility in serum-free versus serum-containing media.[8] |
| 4. Could it be product precipitation instead of your initial compound? | In enzymatic assays, it's possible for the product of the reaction to be less soluble than the substrate, leading to precipitation over time. | • Run a control experiment without the enzyme. If precipitation still occurs, the issue is with your starting compound.[11] |
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to illustrate how different conditions can affect its solubility. Actual values should be determined experimentally.
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration (µM) | Observation |
| 100% DMSO | 25 | >10,000 | Clear solution |
| PBS (pH 7.4) + 0.5% DMSO | 25 | 5 | Precipitation observed at higher concentrations |
| PBS (pH 7.4) + 1% DMSO | 25 | 12 | Improved solubility with higher DMSO percentage |
| MES (pH 6.0) + 0.5% DMSO | 25 | 25 | Increased solubility at a lower pH |
| PBS (pH 7.4) + 0.5% DMSO + 1% Tween-80 | 25 | 45 | Surfactant significantly improves solubility |
| PBS (pH 7.4) + 0.5% DMSO + 5 mM HP-β-CD | 25 | 70 | Cyclodextrin shows the best solubility enhancement |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Vortex or gently heat (e.g., 37°C) to ensure it is fully dissolved.[12]
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your final assay buffer in a clear 96-well plate. This creates a 1:100 dilution.
-
Mix thoroughly and incubate under your standard assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation or turbidity.
-
Quantify precipitation by measuring the light scattering at a wavelength such as 600 nm using a plate reader. Higher absorbance indicates more precipitation.[11]
-
The highest concentration that remains clear both visually and by light scattering is your maximum soluble concentration under these conditions.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare an aqueous solution of HP-β-CD in your assay buffer (e.g., 10 mM).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.[12]
-
Continue to stir the mixture at room temperature for at least one hour to facilitate the formation of the inclusion complex.
-
Use the resulting solution for your biological assay.
-
Important: Remember to include a vehicle control containing the same concentration of HP-β-CD and the organic solvent to account for any effects of the formulation itself.[13]
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: A hypothetical signaling pathway showing inhibition by this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
stability and proper storage conditions for 5-nitro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides guidance on the stability and proper storage of 5-nitro-1H-pyrazolo[3,4-b]pyridine to ensure its integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored at room temperature in a dry, well-ventilated area. The container should be tightly sealed to protect it from moisture. It is also advisable to store it away from direct light, heat, and sources of ignition.
Q2: Is this compound sensitive to air or moisture?
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound will depend on the storage conditions. When stored properly in a sealed container at room temperature and protected from light and moisture, the compound is expected to be stable. For analogous compounds, a shelf life of 6 months to several years can be expected under ideal conditions.
Q4: How should I handle this compound in the laboratory?
A4: As with many nitroaromatic compounds, it is crucial to handle this compound with appropriate safety precautions. Use personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the solid compound (e.g., darkening) | Exposure to light, air (oxidation), or impurities. | Store the compound in an amber vial or a container protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed. |
| Clumping or caking of the powder | Absorption of moisture. | Store the compound in a desiccator or a dry box. Ensure the container is properly sealed after each use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use a fresh sample or a sample that has been stored under the recommended conditions. Check the purity of the compound before use if degradation is suspected. |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent. | Refer to solubility data if available. Sonication or gentle heating may aid dissolution, but be cautious of potential thermal degradation. It is slightly soluble in DMSO and very slightly soluble in methanol. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | The compound has a high melting point (212-213°C), indicating good thermal stability at ambient temperatures. |
| Atmosphere | Dry environment; sealed container | To prevent moisture absorption which can lead to clumping and potential degradation. |
| Light | Protect from light | To prevent potential photochemical degradation, which is common for nitroaromatic compounds. |
| Incompatible Materials | Strong acids, strong oxidizing agents, and food items. | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols
Protocol 1: Standard Storage Procedure
-
Upon receipt, place the container of this compound in a designated storage area that is at room temperature, dry, and well-ventilated.
-
Ensure the container is tightly sealed. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Store the container in a light-protected environment, such as a cabinet or an amber-colored vial.
-
Maintain a log of the date of receipt and opening of the container.
Protocol 2: Handling for Experimental Use
-
Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Conduct all weighing and handling of the solid compound in a well-ventilated fume hood.
-
After dispensing the required amount, securely reseal the container to minimize exposure to air and moisture.
-
Return the container to its designated storage location promptly.
-
Thoroughly clean any spills immediately according to standard laboratory procedures.
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for stability issues.
overcoming regioselectivity problems in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a focus on addressing regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioselectivity problems in pyrazolo[3,4-b]pyridine synthesis?
A1: Regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis most commonly arise when using unsymmetrical starting materials. The two main scenarios are:
-
Unsymmetrical 1,3-dicarbonyl compounds: When reacting with 5-aminopyrazoles, the two carbonyl groups of the dicarbonyl compound have different electrophilicities, leading to the potential for two different cyclization pathways and the formation of regioisomers.[1]
-
Reactions with α,β-unsaturated ketones: The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone can proceed via different initial nucleophilic attacks, leading to a mixture of products.
Q2: How can I control regioselectivity in my reaction?
A2: Several strategies can be employed to control regioselectivity:
-
Substrate Control: Utilize symmetrical 1,3-dicarbonyl compounds whenever possible. If using an unsymmetrical dicarbonyl, select one with significantly different electrophilicities at the carbonyl carbons to favor one regioisomer. For example, using 1,1,1-trifluoropentane-2,4-dione, the highly electrophilic carbonyl adjacent to the trifluoromethyl group directs the regioselectivity.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to promote the synthesis of specific regioisomers in reactions involving α,β-unsaturated ketones.[2] Nano-magnetic catalysts have also been reported to be effective in certain multi-component reactions.[3]
-
Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time can favor the formation of a single isomer. Microwave-assisted synthesis has been shown to be a rapid and efficient method that can, in some cases, improve regioselectivity.[4][5]
-
Three-Component Reactions: Designing the synthesis as a three-component reaction can sometimes circumvent regioselectivity problems by generating a symmetrical intermediate in situ.[6]
Q3: My reaction has produced a mixture of regioisomers. How can I separate them?
A3: The separation of regioisomers is a common challenge and can typically be achieved by:
-
Flash Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is critical. A good starting point is a gradient of hexane and ethyl acetate.[7]
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification technique.[7]
Q4: I am having difficulty with the purification of my final pyrazolo[3,4-b]pyridine product. What are some general tips?
A4: Pyrazolo[3,4-b]pyridines can be challenging to purify due to their polarity. Here are some recommendations:
-
Work-up: A thorough aqueous work-up is essential to remove inorganic salts and catalysts before chromatographic purification.
-
Column Chromatography: Silica gel is the most commonly used stationary phase. A systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing the polarity.[7]
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Poor or No Yield in a Three-Component Synthesis
Symptoms:
-
TLC analysis shows unreacted starting materials.
-
Formation of multiple unidentified byproducts.
-
Low isolated yield of the desired pyrazolo[3,4-b]pyridine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Purity of Starting Materials | Ensure all reactants, especially the aminopyrazole, are of high purity. Purify starting materials by recrystallization or chromatography if necessary. |
| Suboptimal Catalyst | Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids (e.g., ZrCl₄) or nano-magnetic catalysts may be more effective for your specific reaction.[2][3] Optimize catalyst loading. |
| Incorrect Solvent | Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures have proven to be high-yielding.[3] |
| Inappropriate Reaction Temperature or Time | Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating. |
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
¹H NMR spectrum of the crude product shows duplicate signals for key protons.
-
Multiple spots with similar Rf values on TLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Use of Unsymmetrical 1,3-Dicarbonyl Compound | If possible, switch to a symmetrical analogue. Alternatively, choose a substrate with a significant difference in the electrophilicity of the two carbonyl groups to favor one isomer. For example, a trifluoromethyl ketone is much more electrophilic than a methyl ketone.[1] |
| Lack of Catalyst Control in Reactions with α,β-Unsaturated Ketones | Introduce a Lewis acid catalyst, such as ZrCl₄, which can coordinate to the carbonyl oxygen and direct the nucleophilic attack of the aminopyrazole.[2] |
| Suboptimal Reaction Conditions | Experiment with different solvents and temperatures. Microwave irradiation can sometimes provide the necessary energy for a more selective pathway.[4] |
Quantitative Data on Regioselective Syntheses
The following tables provide quantitative data on the yields and regioselectivity of pyrazolo[3,4-b]pyridine synthesis under various conditions.
Table 1: Catalyst Comparison for a Three-Component Synthesis [3]
| Catalyst | Time (min) | Yield (%) |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 45 | 95 |
| L-proline | 100 | 70 |
| DABCO | 120 | 65 |
| Piperidine | 120 | 55 |
| No Catalyst | 180 | <10 |
| Reaction Conditions: Aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), catalyst (20 mg), 100 °C, solvent-free. |
Table 2: ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones [2]
| R-group of Ketone | Product Yield (%) |
| 4-(N,N-dimethylamino)-phenyl | 28 |
| 9-anthryl | 13 |
| 1-pyrenyl | 20 |
| Reaction Conditions: α,β-unsaturated ketone (0.5 mmol), 5-amino-1-phenyl-pyrazole (0.5 mmol), ZrCl₄ (0.15 mmol), EtOH/DMF (1:1), 95 °C, 16 h. |
Experimental Protocols
Protocol 1: ZrCl₄-Catalyzed Regioselective Synthesis from an α,β-Unsaturated Ketone[2]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add chloroform (CHCl₃) and water.
-
Separate the two phases and wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Three-Component Synthesis[4]
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), a β-ketonitrile (1 mmol), and 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol) in acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 10-20 minutes).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Visualizations
Caption: Troubleshooting decision tree for regioselectivity issues.
Caption: Experimental workflow for ZrCl₄-catalyzed synthesis.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-1H-pyrazolo[3,4-b]pyridine for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine, a key intermediate for various therapeutic agents.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when scaling up the synthesis of this compound?
When moving from bench-scale to preclinical production, several factors become critical.[2][3] Key considerations include the cost and availability of starting materials, the safety of the reaction at a larger scale, the efficiency of heat transfer, and the robustness of the purification method. A successful scale-up requires a process that is reproducible, provides consistent purity, and is economically viable.
Q2: Which synthetic route is most amenable to scaling up for this compound?
While several synthetic strategies exist for the pyrazolo[3,4-b]pyridine core, a common and scalable approach involves the condensation of a substituted hydrazine with a functionalized pyridine precursor. For introducing the 5-nitro group, a highly regioselective method is preferable to direct nitration of the fused heterocyclic system, which often results in isomeric impurities and low yields. A recommended route starts with a 2-halopyridine bearing a nitro group at the 3-position, which corresponds to the 5-position in the final product.
Q3: What purity level is typically required for preclinical studies?
For preclinical toxicology studies, the active pharmaceutical ingredient (API) should generally be of high purity, typically >95%, with a well-characterized impurity profile. All impurities present at a concentration of 0.1% or higher should be identified and, if necessary, synthesized and tested for their own toxicological properties.
Q4: What are the key analytical techniques for monitoring reaction progress and ensuring final product quality?
High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring the reaction's progress and assessing the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks during the reaction. For structural confirmation and impurity identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction by HPLC or TLC to determine the optimal reaction time.
-
Temperature Control: Ensure precise and uniform temperature control, as localized overheating can lead to degradation and side products.
-
Efficient Mixing: On a larger scale, mechanical stirring is crucial to ensure homogeneity.
-
Optimized Workup: Carefully optimize the workup procedure to minimize product loss. This may involve adjusting the pH, using an appropriate extraction solvent, and minimizing the number of transfer steps.
-
Crystallization Seeding: For consistent crystallization and high recovery, seeding the solution with a small amount of pure product can be beneficial.
Problem 2: Formation of Impurities
Potential Causes:
-
Isomeric Impurities: If direct nitration is attempted, other nitro isomers can form. Using a pre-nitrated pyridine starting material is a more controlled approach.
-
Over-alkylation/arylation: If using a substituted hydrazine, reaction at both nitrogen atoms of the pyrazole ring is a possibility.
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the final pyrazolopyridine ring system.
-
Starting Material Impurities: Impurities in the starting materials can carry through to the final product.
Solutions:
-
Starting Material Purity: Use high-purity starting materials and characterize them before use.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants can minimize side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time to favor the desired product formation and minimize the formation of byproducts.
-
Purification Strategy: Develop a robust purification method, such as recrystallization from a specific solvent system or column chromatography, to effectively remove impurities.
Experimental Protocols
A plausible and scalable synthetic approach for this compound is the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate.
Materials and Reagents:
-
2-chloro-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-3-nitropyridine and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exotherm may be observed, and the addition rate should be controlled to maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically 4-8 hours).
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum.
-
Filter the solid product and wash with cold ethanol.
-
To neutralize any residual acid, the crude product can be slurried in a dilute sodium bicarbonate solution, filtered, and washed with water.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Summary of Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| 2-chloro-3-nitropyridine | 1.0 g | 100 g |
| Hydrazine Hydrate | 1.2 eq | 1.2 eq |
| Solvent (Ethanol) | 20 mL | 2 L |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >98% |
Table 2: Impurity Profile
| Impurity | Potential Source | Analytical Method | Control Strategy |
| Unreacted 2-chloro-3-nitropyridine | Incomplete reaction | HPLC | Monitor reaction to completion |
| Isomeric Nitro-pyrazolo-pyridines | Direct nitration side reaction | HPLC, NMR | Use pre-nitrated starting materials |
| Hydrazone Intermediate | Incomplete cyclization | HPLC, MS | Ensure sufficient reaction time and temperature |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A workflow for troubleshooting low reaction yields.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of Pyrazolo[3,4-b]pyridine Analogs: A Technical Support Hub
For researchers and drug development professionals working with pyrazolo[3,4-b]pyridine analogs, achieving high purity is a critical yet often challenging step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HPLC purification of this important class of heterocyclic compounds.
Troubleshooting Guide: Common HPLC Purification Issues
This guide provides a systematic approach to resolving frequent challenges in the HPLC purification of pyrazolo[3,4-b]pyridine analogs.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core can interact with acidic silanol groups on the surface of traditional silica-based columns, leading to tailing peaks.[1][2] - Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak asymmetry.[2] - Column Overload: Injecting too much sample can saturate the stationary phase.[3][4] | - Use a Modern, End-capped Column: Select a high-purity, Type B silica column or a column with advanced end-capping to minimize exposed silanol groups.[1][5] - Adjust Mobile Phase pH: For these basic compounds, using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the analyte and the silanols, reducing unwanted interactions.[1] - Add a Mobile Phase Modifier: Incorporate a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to block active silanol sites. - Reduce Sample Concentration: Dilute the sample before injection to avoid overloading the column.[4] |
| Poor Resolution/Co-elution of Analogs | - Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating structurally similar analogs.[3] - Suboptimal Column Chemistry: The stationary phase may not provide enough selectivity for the compounds of interest. - Shallow Gradient: The gradient may not be shallow enough to separate closely eluting peaks.[4] | - Optimize the Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can offer different selectivities.[6] - Adjust the Gradient Profile: Employ a shallower gradient, especially around the elution time of the target compounds, to improve separation.[3][4] - Evaluate Different Stationary Phases: Consider columns with alternative selectivities, such as phenyl-hexyl or embedded polar group phases, which can offer different interactions with the aromatic pyrazolo[3,4-b]pyridine system.[1] |
| Sample Solubility Issues | - Poor Solubility in Initial Mobile Phase: The sample may precipitate at the head of the column if the initial mobile phase is too weak (high aqueous content). - Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[7] | - Ensure Sample Solvent is Weaker or Matches Initial Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition to ensure good peak shape.[4][7] - Increase Initial Organic Percentage: If solubility in a highly aqueous mobile phase is an issue, increase the starting percentage of the organic solvent in your gradient. |
| High Backpressure | - Particulate Matter: The sample or mobile phase may contain particulates that clog the column frit or inline filter.[3] - Precipitation: The sample may have precipitated on the column due to solubility issues.[3] - System Blockage: Tubing or other system components may be blocked.[8] | - Filter Sample and Mobile Phase: Always filter your sample and mobile phase through a 0.22 µm or 0.45 µm filter before use.[3] - Perform a Column Wash: Flush the column with a strong solvent to dissolve any precipitated material. - Systematic Check for Blockages: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure.[9] |
| Irreproducible Retention Times | - Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times, especially in gradient elution.[4][9] - Mobile Phase Preparation: Inconsistent preparation of the mobile phase can affect its composition and, consequently, retention times.[10] - Pump Performance: Issues with the HPLC pump can lead to inaccurate mobile phase delivery.[7] | - Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections. A good rule of thumb is 10-15 column volumes.[4] - Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure accurate measurements of all components.[10] - Check Pump Performance: Verify the pump's flow rate and check for any leaks or pressure fluctuations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for a novel pyrazolo[3,4-b]pyridine analog?
A good starting point is to use a C18 column with a gradient elution from a high-aqueous mobile phase (e.g., 95% water) to a high-organic mobile phase (e.g., 95% acetonitrile), with 0.1% trifluoroacetic acid (TFA) added to both phases.[11] Monitor the elution profile at a wavelength where your compound has strong UV absorbance, typically between 214 and 254 nm.[11]
Q2: My pyrazolo[3,4-b]pyridine analog is quite polar. What can I do to improve its retention on a reverse-phase column?
For polar compounds, you can use a more polar-retentive column, such as one with an embedded polar group. Alternatively, you can try using a mobile phase with a lower organic content or consider Aqueous Normal Phase (ANP) chromatography.[4][10]
Q3: How can I confirm the purity of my collected fractions?
After purification, it is essential to perform a purity analysis on the collected fractions. This is typically done by re-injecting a small aliquot of each fraction onto an analytical HPLC system under the same or slightly modified conditions. Purity is often determined by the peak area percentage of the main compound. For confirmation of the compound's identity, techniques like LC-MS, NMR, and high-resolution mass spectrometry are used.
Q4: Can I reuse my preparative HPLC column? If so, how should I store it?
Yes, preparative columns can be reused multiple times. After each purification run, it is crucial to wash the column thoroughly with a strong solvent (like 100% acetonitrile or methanol) to remove any strongly retained impurities. For short-term storage (a few days), store the column in the mobile phase used for the last run (without buffers). For long-term storage, flush the column with a mixture of methanol or acetonitrile and water (e.g., 80:20) and ensure the end-fittings are tightly capped to prevent the column from drying out.
Experimental Protocols
General Reverse-Phase HPLC Purification Protocol
This protocol provides a general methodology for the purification of pyrazolo[3,4-b]pyridine analogs.
-
Column: C18, 5 µm particle size, 150 mm x 4.6 mm (analytical) or 250 mm x 21.2 mm (preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: UV at 220 nm and 254 nm.[12]
-
Injection Volume: 5-20 µL (analytical) or 0.5-5 mL (preparative, depending on sample concentration and column size).
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-51 min: 95% to 5% B
-
51-60 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.[10]
Visualizations
Caption: A general workflow for HPLC purification of pyrazolo[3,4-b]pyridine analogs.
Caption: A decision tree for troubleshooting common HPLC purification problems.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Enhancing Cell Permeability of Pyrazolo[3,4-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of pyrazolo[3,4-b]pyridine derivative cell permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays
Low Papp values suggest poor absorption across the intestinal or other cellular barriers. This can be due to inherent molecular properties or experimental artifacts.
Question: My pyrazolo[3,4-b]pyridine derivative shows a low Papp value (<1.0 x 10⁻⁶ cm/s). What are the potential causes and how can I troubleshoot this?
Answer:
A low Papp value can stem from several factors. Follow this troubleshooting workflow to identify and address the issue:
Caption: Troubleshooting workflow for low apparent permeability (Papp).
Possible Causes and Solutions:
-
Poor Aqueous Solubility:
-
Problem: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of permeability.
-
Solution:
-
Determine the thermodynamic solubility of your compound in the transport buffer.
-
If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO), but be aware that higher concentrations can impact cell monolayer integrity.
-
Alternatively, prodrug strategies can be employed to improve solubility. For the related pyrazolo[3,4-d]pyrimidine series, introduction of a N-methylpiperazino group linked by an O-alkyl carbamate chain was shown to enhance aqueous solubility.[1][2][3]
-
-
-
Low Compound Recovery:
-
Problem: The compound may adsorb to plasticware (e.g., plates, pipette tips) or accumulate within the cell monolayer. A recovery of <80% can invalidate the permeability results.[4]
-
Solution:
-
Systematically investigate compound loss by analyzing samples from various stages of the assay.[4]
-
To minimize non-specific binding, pre-load collection plates with an organic solvent or use low-binding plates.[4]
-
In cases of high lipophilicity, adding Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) compartment can improve recovery by preventing adsorption to plastics.[5]
-
-
-
Active Efflux:
-
Problem: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on the apical membrane of Caco-2 and MDCK-MDR1 cells, actively pumping the compound back into the apical compartment.[6]
-
Solution:
-
Conduct a bidirectional permeability assay to determine the efflux ratio (ER). An ER > 2 suggests active efflux.
-
Confirm P-gp substrate activity by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.
-
If efflux is confirmed, consider structural modifications to reduce recognition by efflux transporters. This may involve masking hydrogen bond donors or altering the overall charge and lipophilicity.[7]
-
-
-
Metabolism:
-
Problem: The compound may be metabolized by enzymes present in the Caco-2 cells, although their metabolic capacity is generally lower than hepatocytes.
-
Solution:
-
Analyze the samples from both apical and basolateral compartments for the presence of metabolites using LC-MS/MS.
-
If metabolism is significant, consider using a cell line with lower metabolic activity or account for the metabolic clearance in your calculations.
-
-
Issue 2: High Efflux Ratio (ER > 2)
Question: My pyrazolo[3,4-b]pyridine derivative has a high efflux ratio. What does this signify and what are my options?
Answer:
A high efflux ratio indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[6] This can be a significant barrier to oral bioavailability and brain penetration.
Caption: Logical workflow for addressing a high efflux ratio.
Strategies to Overcome High Efflux:
-
Structural Modification:
-
The pyrazolo[3,4-b]pyridine scaffold allows for structural modifications at multiple positions (N1, C3, C4, C5, and C6).[8]
-
Analyze the structure-activity relationship (SAR) to identify moieties contributing to efflux transporter recognition. Key strategies include:
-
Reducing the number of hydrogen bond donors.
-
Modulating lipophilicity (logP/logD).
-
Introducing bulky groups that sterically hinder binding to the transporter.
-
-
-
Prodrug Approach:
-
A prodrug strategy can be used to temporarily mask the features of the molecule recognized by efflux transporters. The prodrug itself may not be a substrate, and upon entering the cell, it is cleaved to release the active compound.[9]
-
-
Formulation Strategies:
-
In later stages of development, formulating the compound with excipients that inhibit efflux transporters can be considered.
-
Encapsulation in nanocarriers can also help bypass efflux mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of a new pyrazolo[3,4-b]pyridine series?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen. It is a high-throughput, cell-free assay that measures passive diffusion, providing a baseline for a compound's intrinsic permeability.[8] Compounds with high PAMPA permeability are more likely to be well-absorbed in vivo if they are not subject to efflux. Following PAMPA, promising candidates should be evaluated in a cell-based assay like the Caco-2 or MDCK assay to assess the impact of active transport.
Q2: How do I interpret the combination of PAMPA and Caco-2 data?
A2:
-
High PAMPA, High Caco-2 (A->B): The compound has good passive permeability and is not a significant efflux substrate. Oral absorption is likely to be high.
-
High PAMPA, Low Caco-2 (A->B) with High Efflux Ratio: The compound has good intrinsic permeability, but is a substrate for efflux transporters. This can be a liability for oral absorption.
-
Low PAMPA, Low Caco-2 (A->B): The compound has poor passive permeability. Structural modification to improve physicochemical properties is likely necessary.
Q3: My compound has low recovery in the Caco-2 assay. What are the most common reasons for pyrazolo[3,4-b]pyridine derivatives?
A3: Pyrazolo[3,4-b]pyridine derivatives can be lipophilic and planar, which may lead to non-specific binding to plastic surfaces.[8] A common troubleshooting step is to add 1-4% BSA to the basolateral chamber to act as a "sink" and improve recovery.[5] Additionally, ensure the compound is fully solubilized in the dosing solution.
Q4: Can I use MDCK cells instead of Caco-2 cells?
A4: Yes, MDCK (Madin-Darby Canine Kidney) cells are a suitable alternative. They form monolayers more quickly (4-5 days vs. 21 days for Caco-2) and have lower expression of some metabolic enzymes.[2] For studying P-gp mediated efflux, the MDCK-MDR1 cell line, which is transfected to overexpress human P-gp, is particularly useful.[2]
Data Presentation
The following table summarizes permeability data for a representative pyrazolo[3,4-b]pyridine derivative and common control compounds. This table should be used as a template for summarizing your experimental data.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate |
| Atenolol (Low Perm.) | 0.4 | 0.5 | 1.25 | Low | No |
| Propranolol (High Perm.) | 20.0 | 15.0 | 0.75 | High | No |
| Digoxin (P-gp Substrate) | 0.1 | 2.5 | 25.0 | Low | Yes |
| Pyrazolo[3,4-b]pyridine X | 2.56 | 4.74 | 1.85 | Moderate | No |
Note: Data for Pyrazolo[3,4-b]pyridine X is illustrative and based on published data for a specific derivative. Your results will vary based on the specific substitutions on the scaffold.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well pre-coated plates)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution buffer (e.g., PBS, pH 7.4)
-
Test compounds and controls dissolved in DMSO (10 mM stock)
Procedure:
-
Prepare the donor solutions by diluting the 10 mM stock of each test compound to a final concentration of 100 µM in the donor solution buffer.
-
Add 300 µL of acceptor sink buffer to each well of the acceptor plate.
-
Coat the membrane of the donor plate with 5 µL of the artificial membrane solution (e.g., 2% lecithin in dodecane) if using non-pre-coated plates.
-
Carefully add 200 µL of the donor solution to each well of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compounds and controls
Procedure:
Part 1: Cell Seeding and Culture
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, until a confluent and differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm². A low-permeability marker like Lucifer Yellow can also be used.
Part 2: Permeability Assay
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Prepare the dosing solutions of the test compounds (e.g., 10 µM) in transport buffer.
-
For A→B permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B→A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates for 1-2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL).
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the pharmacokinetic properties of pyrazolo[3,4-b]pyridine inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pyrazolo[3,4-b]pyridine inhibitors. Our goal is to offer practical strategies to enhance the pharmacokinetic (PK) properties of these compounds, a critical step in advancing them from discovery to clinical candidates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential solutions and guidance.
Question 1: My pyrazolo[3,4-b]pyridine inhibitor shows potent in vitro activity but has poor aqueous solubility. How can I improve this?
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[3,4-b]pyridines. Here are several strategies to consider:
-
Chemical Modification:
-
Introduce Polar Functional Groups: Strategically adding polar groups (e.g., -OH, -NH2, -COOH) to the scaffold can enhance interactions with water. Computational modeling can help identify positions where modifications are least likely to disrupt target binding.
-
Scaffold Hopping: Consider exploring alternative, more soluble core structures while maintaining the key pharmacophoric features required for biological activity.[1]
-
-
Formulation Strategies:
-
Nanosystems: Encapsulating your compound in nanosystems like liposomes or albumin-based nanoparticles can significantly improve its solubility and overall pharmacokinetic profile.[2][3][4]
-
Polymer-Drug Dispersions: Creating amorphous solid dispersions with polymers can enhance the apparent water solubility and dissolution rate of your compound.
-
Question 2: I'm observing high metabolic turnover of my lead compound in liver microsome assays. What steps can I take to improve its metabolic stability?
Answer: High metabolic turnover can lead to rapid clearance and low in vivo exposure. Here’s how to troubleshoot this issue:
-
Identify Metabolic Hotspots: The first step is to identify the specific sites on the molecule that are most susceptible to metabolism. This can be achieved through metabolite identification studies using techniques like LC-MS/MS.
-
Blocking Metabolic Sites: Once metabolic hotspots are identified, you can make chemical modifications to block these positions. Common strategies include:
-
Introducing Halogens: Replacing a hydrogen atom with a fluorine or chlorine atom at a metabolically labile position can prevent enzymatic oxidation.
-
Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes.
-
-
In Vitro Assays: Utilize in vitro metabolic stability assays with liver microsomes or hepatocytes to screen new analogs and prioritize those with improved stability.
Question 3: My inhibitor is potent but shows significant off-target activity against other kinases. How can I improve its selectivity?
Answer: Achieving kinase selectivity is crucial for minimizing side effects. Consider the following approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs to understand which parts of the molecule contribute to off-target binding. This can help in designing more selective compounds.
-
Computational Docking: Use molecular docking simulations to visualize how your inhibitor binds to both the intended target and off-target kinases. This can reveal subtle differences in the binding pockets that can be exploited to enhance selectivity.
-
Kinase Profiling: Screen your lead compounds against a broad panel of kinases to get a comprehensive understanding of their selectivity profile. This data is invaluable for guiding further optimization efforts. Some pyrazolo[3,4-b]pyridine derivatives have been shown to have minimal off-target effects against certain kinase panels.[5]
Question 4: What are the key physicochemical properties I should monitor when optimizing my pyrazolo[3,4-b]pyridine series?
Answer: Alongside potency and selectivity, it's essential to track key physicochemical properties that influence a compound's drug-like characteristics. These include:
-
Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity. Very high LogP can lead to poor solubility and high metabolic clearance, while very low LogP can hinder cell permeability.
-
Molecular Weight (MW): Keep the molecular weight as low as possible while maintaining potency.
-
Polar Surface Area (PSA): PSA is a good indicator of a compound's permeability.
-
Hydrogen Bond Donors and Acceptors: These influence solubility and permeability. Adhering to guidelines like Lipinski's Rule of Five is a good starting point.
Experimental Protocols
Here are detailed methodologies for key experiments commonly used in the optimization of pyrazolo[3,4-b]pyridine inhibitors.
Kinetic Solubility Assay (Shake-Flask Method)
This protocol determines the kinetic solubility of a compound, which is relevant for early-stage drug discovery.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Assay Procedure:
-
Add 2 µL of the 10 mM compound stock solution to 98 µL of PBS in a 96-well plate. This results in a final compound concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
-
Quantification:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a 1 M Tris-HCl buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the Tris-HCl buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Data Presentation
The following table summarizes key pharmacokinetic and physicochemical properties of a hypothetical series of pyrazolo[3,4-b]pyridine derivatives to illustrate the impact of structural modifications.
| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) | Aqueous Solubility (µg/mL) | Microsomal Half-life (min) | Cell Proliferation IC50 (µM) |
| Parent-01 | H | Phenyl | 50 | <1 | 15 | >10 |
| Analog-02 | -OH | Phenyl | 75 | 25 | 20 | 5.2 |
| Analog-03 | H | 4-pyridyl | 60 | 50 | 18 | 7.8 |
| Analog-04 | H | Phenyl-F | 45 | <1 | 45 | >10 |
| Optimized-05 | -OH | 4-pyridyl-F | 55 | 65 | 55 | 1.5 |
Workflow for Improving Pharmacokinetic Properties
The following diagram illustrates a typical workflow for optimizing the pharmacokinetic properties of pyrazolo[3,4-b]pyridine inhibitors.
Caption: Workflow for PK optimization of pyrazolo[3,4-b]pyridine inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
troubleshooting unexpected results in biological screening of 5-nitro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-nitro-1H-pyrazolo[3,4-b]pyridine. The content is designed to help users identify and resolve unexpected results in biological screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the biological screening of this compound and related nitroaromatic heterocyclic compounds.
Q1: My compound shows activity across multiple, unrelated fluorescence-based assays. What could be the cause?
A: This is a common indicator of assay interference rather than true biological activity. The this compound scaffold, like many heterocyclic and nitroaromatic compounds, has the potential for autofluorescence.[1][2][3]
-
Troubleshooting Steps:
-
Pre-read the compound plate: Before adding any assay reagents, read the fluorescence of your compound plate at the assay's excitation and emission wavelengths. This will identify compounds that are inherently fluorescent.[1]
-
Spectral Shift: If autofluorescence is detected, consider using assays with red-shifted fluorophores (excitation/emission >600 nm). A significant portion of screening compounds fluoresce in the blue-green spectrum (350-550 nm), so shifting to the red region can often mitigate interference.[1][2][3]
-
Use a Different Assay Technology: Switch to a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., ADP-Glo™ for kinase activity) or a label-free method, to confirm the activity.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is inherently more resistant to compound autofluorescence because it uses a time delay between excitation and signal measurement, allowing for the dissipation of short-lived background fluorescence.[3]
-
Q2: I'm observing poor dose-response curves and inconsistent results. What are the potential solubility issues with this compound class?
A: Pyrazolo[3,4-b]pyridine derivatives can exhibit poor aqueous solubility, which can lead to compound precipitation or aggregation in biological buffers.[5][6] This is a major source of inconsistent results and artifacts.
-
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect your assay plates for any signs of precipitation. You can also use techniques like nephelometry to quantify solubility.
-
DMSO Concentration: Ensure the final concentration of your DMSO solvent is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Formulation Strategies: For compounds with persistent solubility issues, consider using formulation strategies. Co-formulation with polymers like PVPVA has been shown to enhance the apparent water solubility of pyrazolopyrimidine derivatives.[5]
-
Detergent in Assay Buffer: Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help prevent compound aggregation.
-
Q3: My compound is showing activity in a primary screen, but it's not being confirmed in an orthogonal assay. What does this mean?
A: This is a common scenario in drug discovery and often points to the primary hit being a false positive.[7] False positives can arise from various mechanisms of assay interference that are specific to the primary assay format.
-
Troubleshooting Steps:
-
Analyze the Assay Technologies: Compare the detection methods of the primary and orthogonal assays. For example, if your primary screen was a fluorescence intensity-based kinase assay, a compound that quenches fluorescence would appear as an inhibitor. An orthogonal assay using a different readout, like ADP quantification, would not be affected by this and would show no activity.
-
Check for Chemical Reactivity: The nitro group on the pyridine ring can potentially make the compound reactive. Some compounds can form covalent adducts with assay components, particularly those containing thiols like Coenzyme A or glutathione, leading to assay interference.[8]
-
Run a Panel of Counter-Screens: Test the compound in "artifact assays" designed to detect common interference mechanisms like aggregation, redox activity, or technology-specific interference (e.g., AlphaScreen bead interactions).[7]
-
Q4: I'm screening for kinase inhibitors. What are the known targets for the pyrazolo[3,4-b]pyridine scaffold?
A: The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" known to inhibit a wide range of protein kinases. Specific targets that have been identified for derivatives of this scaffold include:
-
TANK-binding kinase 1 (TBK1)[9]
-
Anaplastic Lymphoma Kinase (ALK), including resistance mutants like ALK-L1196M[10]
-
Haspin and CLK1[6]
-
SRC, ABL1, and FYN[5]
It is crucial to perform selectivity profiling against a panel of kinases to understand the compound's specificity and potential for off-target effects.
Quantitative Data Summary
The following tables summarize representative inhibitory activities of pyrazolo[3,4-b]pyridine derivatives against various kinases and cancer cell lines. Note: Data for the specific 5-nitro derivative is limited in publicly available literature; these tables present data from closely related analogs to provide a general reference for expected potency.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Analogs
| Compound Class | Target Kinase | IC50 (nM) | Assay Method |
| Pyrazolo[3,4-b]pyridine Derivative | TBK1 | 0.2 | In Vitro Kinase Assay |
| Pyrazolo[3,4-b]pyridine Derivative | ALK (Wild-Type) | <0.5 | In Vitro Kinase Assay |
| Pyrazolo[3,4-b]pyridine Derivative | ALK (L1196M Mutant) | <0.5 | In Vitro Kinase Assay |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 11 - 500+ | ADP-Glo |
| Pyrazolo[3,4-g]isoquinoline | CLK1 | 15 - 800+ | ADP-Glo |
Data compiled from multiple sources for illustrative purposes.[6][9][10]
Table 2: In Vitro Anti-Proliferative Activity of Representative Pyrazolo-pyrimidine Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Assay Method |
| Pyrazolo[11][12][13]triazolopyrimidine | HCC1937 (Breast) | 4.9 | MTT Assay |
| Pyrazolo[11][12][13]triazolopyrimidine | MCF7 (Breast) | 12.3 | MTT Assay |
| Pyrazolo[11][12][13]triazolopyrimidine | HeLa (Cervical) | 8.8 | MTT Assay |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | Varies | MTT Assay |
| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal) | Varies | MTT Assay |
Data compiled from multiple sources for illustrative purposes.[12][14]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based - ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition.[4][6]
Materials:
-
Kinase of interest (e.g., TBK1)
-
Kinase-specific substrate and ATP
-
This compound test compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Add 5 µL of the diluted test compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[12][15][16]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
This compound test compound, serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of absorbance measurements
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control). Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the TBK1 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Logical workflow for hit validation and troubleshooting in biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of 5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives and Established FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on the promising compound 7n , against a panel of known Fibroblast Growth Factor Receptor (FGFR) inhibitors. Dysregulation of FGFR signaling is a critical driver in various cancers, making FGFRs attractive therapeutic targets.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent signaling pathway to offer an objective comparison for research and development professionals.
Overview of FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane tyrosine kinase receptors (FGFR1–4), plays a crucial role in cell proliferation, survival, differentiation, and migration.[1] Aberrant FGFR activation, through mutations, amplifications, or fusions, is implicated in the progression of numerous cancers, including bladder, lung, and breast cancers.[1] Consequently, the development of small molecule inhibitors targeting FGFRs has become a significant area of cancer therapy research.[2][3][4] Several FGFR inhibitors have received FDA approval, such as erdafitinib, pemigatinib, and infigratinib, for treating specific types of cancers with FGFR alterations.[5]
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors.[1] Within this series, compound 7n has emerged as a promising candidate due to its excellent in vitro potency, favorable pharmacokinetic properties, and significant in vivo antitumor activity in a FGFR1-driven xenograft model.[1] This guide will compare the preclinical efficacy of this novel compound with established FGFR inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of the 1H-pyrazolo[3,4-b]pyridine derivative 7n and other known FGFR inhibitors against various FGFR isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | Reference |
| Compound 7n (1H-pyrazolo[3,4-b]pyridine derivative) | 0.3 | 0.9 | 2.5 | - | 365.9 | [1] |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | - | [6] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | - | 70 | [7] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | - | - | [5] |
| Infigratinib | 1.1 | 1.0 | 2.3 | - | 35.5 | [5] |
| Rogaratinib | 13 | 4 | 24 | 420 | >10000 | [4] |
| Zoligratinib (Debio-1347) | 9.3 | 7.6 | 22 | 290 | - | [6] |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | 7 | [6] |
Data for some inhibitors against all targets were not available in the cited sources.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | FGFR Aberration | Compound 7n | Futibatinib | Erdafitinib | Pemigatinib | Infigratinib |
| NCI-H1581 | FGFR1 Amplification | 1.7 | - | - | - | - |
| SNU-16 | FGFR2 Amplification | 3.5 | - | - | - | - |
| RT112/84 | FGFR3 Fusion | 10.2 | - | - | - | - |
Direct comparative anti-proliferative data for all listed inhibitors in the same cell lines is limited in the public domain. The data for Compound 7n is from a specific study.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of the 1H-pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Assays
The inhibitory activity of the compounds against FGFR and other kinases was determined using a Caliper EZ Reader-based mobility shift assay.
-
Enzyme and Substrate Preparation : Recombinant human FGFR1 (amino acids 400-822), FGFR2 (amino acids 399-821), FGFR3 (amino acids 398-806), and VEGFR2 (amino acids 789-1356) were used. A fluorescently labeled peptide substrate was utilized.
-
Assay Reaction : The kinase, test compound, and ATP were incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Detection : The reaction mixture was loaded onto a microfluidic chip. The phosphorylated and unphosphorylated peptides were separated by electrophoresis and detected by fluorescence. The ratio of phosphorylated to total peptide was used to calculate the percentage of inhibition.
-
IC50 Determination : IC50 values were calculated by fitting the inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assays
The anti-proliferative activity of the compounds was assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Culture : Human cancer cell lines with known FGFR alterations (e.g., NCI-H1581 with FGFR1 amplification, SNU-16 with FGFR2 amplification, and RT112/84 with an FGFR3-TACC3 fusion) were cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment : Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment : After the incubation period, CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance at 450 nm was measured using a microplate reader.
-
IC50 Calculation : The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy was evaluated in a human tumor xenograft model.
-
Animal Model : Female BALB/c nude mice were used.
-
Tumor Implantation : NCI-H1581 human non-small cell lung cancer cells were subcutaneously implanted into the mice.
-
Treatment : Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compound (e.g., compound 7n) was administered orally once daily at a specified dose. The vehicle control group received the formulation excipient.
-
Efficacy Evaluation : Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end / mean tumor volume of control group at the end)] × 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a general workflow for inhibitor screening.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Caption: General workflow for FGFR inhibitor discovery and evaluation.
Conclusion
The novel 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , demonstrates highly potent and selective inhibitory activity against FGFR1, 2, and 3 in preclinical models.[1] Its in vitro kinase inhibitory profile is comparable to, and in some cases more potent than, established FGFR inhibitors such as futibatinib and erdafitinib.[1][6] Furthermore, compound 7n exhibits excellent selectivity for FGFR over VEGFR2, a common off-target for many kinase inhibitors, which may translate to a more favorable safety profile.[1] The potent anti-proliferative activity against FGFR-dependent cancer cell lines and significant in vivo tumor growth inhibition in a FGFR1-driven xenograft model underscore its potential as a promising therapeutic candidate.[1] Further investigation, including comprehensive in vivo safety and efficacy studies and direct head-to-head comparisons with clinically approved FGFR inhibitors, is warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors | Oncohema Key [oncohemakey.com]
- 6. selleckchem.com [selleckchem.com]
- 7. news-medical.net [news-medical.net]
Validation of Pyrazolo[3,4-b]pyridine Scaffold as a Promising Topoisomerase IIα Inhibitor Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds featuring the 1H-pyrazolo[3,4-b]pyridine scaffold as potential inhibitors of human topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and a key target in cancer therapy. While direct experimental data for 5-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain, this analysis draws upon published data for structurally related pyrazolo[3,4-b]pyridine derivatives to validate the potential of this chemical class. The performance of these derivatives is compared with established Topo IIα inhibitors, etoposide and doxorubicin.
Performance Comparison of Topoisomerase IIα Inhibitors
The inhibitory activity of various compounds against Topo IIα is often quantified by their half-maximal inhibitory concentration (IC50) or their growth inhibitory potential (GI50) against cancer cell lines. The available data for a potent pyrazolo[3,4-b]pyridine derivative, referred to as compound 8c in a recent study, demonstrates promising activity comparable to the well-established inhibitor, etoposide.[1][2][3][4]
| Compound Class | Specific Compound | Target | Assay Type | IC50/GI50 (µM) | Cancer Cell Line(s) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Topo IIα | Topo IIα relaxation | Comparable to Etoposide | - | [1][2][3][4] |
| Compound 8c | Whole Cell | Antiproliferative | 1.33 (MG-MID) | NCI-60 Panel | [1][3][4] | |
| Compound 8c | Whole Cell | Antiproliferative | 0.72 | K562 (Leukemia) | [1] | |
| Epipodophyllotoxin | Etoposide | Topo IIα | Topo IIα relaxation | Standard Control | - | [1][2][3][4] |
| Anthracycline | Doxorubicin | Topo IIα | Topo IIα inhibition | 1-10 | - | [5] |
Note: Data for this compound is not available in the cited literature. The data presented for the pyrazolo[3,4-b]pyridine class is based on a representative potent derivative from recent studies.
Mechanism of Action: Topoisomerase IIα Inhibition
Topoisomerase IIα inhibitors act by interfering with the enzyme's catalytic cycle, which is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. These inhibitors can be broadly categorized as either "poisons" or "catalytic inhibitors".
-
Topoisomerase II Poisons (e.g., Etoposide, Doxorubicin): These agents stabilize the transient covalent complex formed between Topo IIα and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[6][7]
-
Catalytic Inhibitors : These compounds inhibit the enzyme's function without trapping the DNA-enzyme complex, for instance, by interfering with ATP binding or hydrolysis.
The pyrazolo[3,4-b]pyridine derivative, compound 8c, has been shown to inhibit the DNA relaxation activity of Topo IIα in a dose-dependent manner, suggesting it functions as a Topo IIα inhibitor.[1][2][3][4] Further mechanistic studies are required to definitively classify it as a poison or a catalytic inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of potential drug candidates. Below are summaries of key experimental protocols used to characterize Topoisomerase IIα inhibitors.
Topoisomerase IIα Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of Topo IIα on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and MgCl2), kDNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent Topo IIα-DNA cleavage complex, a hallmark of Topo II poisons.
Protocol:
-
Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, and the test compound in a reaction tube.
-
Enzyme Addition: Add Topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Complex Trapping: Add SDS to trap the covalent enzyme-DNA complexes.
-
Protein Digestion: Treat with Proteinase K to digest the protein component.
-
Gel Electrophoresis: Analyze the DNA products on an agarose gel. An increase in the linear form of the plasmid DNA indicates the stabilization of double-strand breaks.
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of Topoisomerase IIα Poisons
Caption: Mechanism of action for Topoisomerase IIα poisons.
Experimental Workflow for Topo IIα Inhibitor Validation
Caption: Workflow for validating a novel Topoisomerase IIα inhibitor.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel Topoisomerase IIα inhibitors. Published data on derivatives from this class demonstrate potent anti-proliferative activity and direct inhibition of Topoisomerase IIα, comparable to established anticancer agents like etoposide. While further investigation into the specific 5-nitro substituted variant is warranted, the existing evidence strongly supports the continued exploration of this chemical family for novel cancer therapeutics. Future studies should focus on elucidating the precise mechanism of action (poison vs. catalytic inhibitor), expanding the structure-activity relationship, and evaluating in vivo efficacy and toxicity profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties, have established them as a privileged scaffold in drug discovery.[1][2][3] This guide provides a comparative analysis of various synthetic routes to the pyrazolo[3,4-b]pyridine core, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, versatility, and experimental conditions, supported by quantitative data and detailed protocols.
Key Synthetic Strategies
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: the construction of a pyridine ring onto a pre-existing pyrazole core and the formation of a pyrazole ring on a pyridine precursor.[4] The former is the more predominantly employed strategy, with several variations including classical condensation reactions, multicomponent reactions, and microwave-assisted syntheses.
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds and their Analogs
A cornerstone in the synthesis of pyrazolo[3,4-b]pyridines is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This method is highly versatile, allowing for the introduction of a wide range of substituents on the resulting pyridine ring. The reaction can be performed under various conditions, including acidic, basic, or with Lewis acid catalysis, which can influence the regioselectivity when unsymmetrical dicarbonyl compounds are used.[4]
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of complex molecules from simple starting materials in a single step.[5][6][7] For the synthesis of pyrazolo[3,4-b]pyridines, MCRs typically involve the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketonitrile or malononitrile.[8][9] These reactions are often lauded for their high atom economy, operational simplicity, and adherence to the principles of green chemistry.[5][6]
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly advanced the synthesis of pyrazolo[3,4-b]pyridines, often in the context of multicomponent reactions.[6][8][9][10] Microwave heating can dramatically reduce reaction times, from hours to minutes, and in many cases, improve reaction yields.[8][9] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery programs.
Quantitative Comparison of Synthetic Routes
To facilitate a direct comparison of the different synthetic methodologies, the following table summarizes key quantitative data for selected, representative examples from the literature.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Condensation | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C | 16 h | 13-28 | [1] |
| 5-Aminopyrazole, 1,3-dicarbonyl compounds | Acetic acid, reflux | 12 h | 44-99 | [4] | |
| 5-Aminopyrazole, 1,3-dicarbonyl compounds | 1.0 M NaOH in glycol, 120 °C | 5-12 min | >90 | [4] | |
| Multicomponent Reaction (MCR) | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, β-ketonitriles | Acetic acid, conventional heating | 6-8 h | 65-85 | [9] |
| Phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, 1,3-diketones | p-Toluenesulfonic acid (PTSA), solvent-free, grinding | 10-15 min | - | [5] | |
| Microwave-Assisted MCR | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, β-ketonitriles | Acetic acid, microwave irradiation | 3-5 min | 75-92 | [9] |
| 5-Aminopyrazole, aroyl acetonitriles, aryl/het. aldehydes | Microwave irradiation, 200 °C, solvent-free | 10 min | up to 83 | [8] | |
| 1,3-Dimethyl-1H-pyrazol-5-amine, ethyl cyanoacetate, benzaldehyde, ammonium acetate | TEA, water, microwave irradiation (110 W, 40 °C) | 20 min | 89-94 | [6][11] |
Experimental Protocols
General Procedure for the ZrCl₄-Catalyzed Condensation of 5-Aminopyrazole with α,β-Unsaturated Ketones[1]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) was added at 25 °C. The reaction mixture was degassed, and ZrCl₄ (35 mg, 0.15 mmol) was added. The reaction mixture was vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture was concentrated in vacuo, and CHCl₃ and water were added. The two phases were separated, and the aqueous phase was washed with CHCl₃ twice. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography.
General Procedure for the Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines[10]
A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a p-substituted β-ketonitrile (1 mmol) in glacial acetic acid (10 mL) was subjected to microwave irradiation at a specified power and time. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, and the solid product was collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to afford the pure pyrazolo[3,4-b]pyridine derivative.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the In Vitro Mechanisms of Action of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile heterocyclic structure that forms the core of numerous biologically active compounds. While a comprehensive in vitro analysis of the specific compound 5-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively available in the current literature, its role as a key intermediate in the synthesis of kinase inhibitors for anti-cancer agents suggests its potential activity within cellular signaling pathways.[1] To provide a deeper understanding of the possible mechanisms of action for this class of compounds, this guide presents a comparative analysis of two well-characterized 1H-pyrazolo[3,4-b]pyridine derivatives with distinct in vitro activities: a potent TANK-binding kinase 1 (TBK1) inhibitor and a Topoisomerase IIα (TOPOIIα) inhibitor.
This guide will objectively compare the performance of these representative compounds, supported by experimental data, and provide detailed methodologies for the key experiments.
I. Comparative Performance of Pyrazolo[3,4-b]pyridine Derivatives
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. This is exemplified by the distinct mechanisms of action observed for different members of this compound family. This section compares a potent TBK1 inhibitor, Compound 15y, with a Topoisomerase IIα inhibitor, Compound 8c.
A. Inhibition of TANK-Binding Kinase 1 (TBK1)
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in innate immunity signaling pathways.[2] The in vitro inhibitory activity of the lead compound, 15y, is compared with known TBK1 inhibitors, BX795 and MRT67307.
| Compound | Target | IC50 (nM) | Reference Compounds | IC50 (nM) |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 | |||
| Table 1: In vitro inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivative 15y against TBK1, compared to reference inhibitors.[2] |
B. Inhibition of Topoisomerase IIα and Antiproliferative Activity
Another class of pyrazolo[3,4-b]pyridine derivatives has demonstrated potent antiproliferative activity by inhibiting Topoisomerase IIα, an essential enzyme in DNA replication and repair. The activity of a representative compound, 8c, was evaluated across a panel of cancer cell lines.
| Compound | Target | Mean GI50 (µM) | GI50 Range (µM) | Reference Compound |
| Compound 8c | Topoisomerase IIα | 1.33 | 0.54–2.08 | Etoposide |
| Table 2: Broad-spectrum antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivative 8c.[3][4] |
II. Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the mechanisms of action of the compared pyrazolo[3,4-b]pyridine derivatives.
A. In Vitro TBK1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TBK1.
Materials:
-
Recombinant GST-TBK1 enzyme
-
TBK1 substrate peptide (TBK1-Tide)
-
Kinase buffer (50 mM Tris pH 7.5, 12 mM MgCl₂, 1 mM β-glycerophosphate)
-
ATP (100 µM)
-
γ-³²P-ATP (10 µCi per reaction)
-
Test compounds (e.g., Compound 15y) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing recombinant GST-TBK1 and the TBK1-Tide substrate peptide in kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding γ-³²P-ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate peptide to determine the extent of inhibition.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the TBK1 kinase activity.[5]
B. Topoisomerase IIα DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂)
-
ATP (10 mM)
-
Test compounds (e.g., Compound 8c) dissolved in DMSO
-
1% Agarose gel in TAE buffer
-
Ethidium bromide solution
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA and 10x Topo II Assay Buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS.
-
Run the reaction products on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band.[6][7]
III. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by the representative 1H-pyrazolo[3,4-b]pyridine derivatives.
A. TBK1 Signaling Pathway Inhibition
TBK1 is a central kinase in the innate immune signaling pathway that leads to the production of type I interferons (IFN-I). Inhibition of TBK1 by compounds like 15y can block this inflammatory cascade.
Caption: Inhibition of the TBK1 signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.
B. Topoisomerase IIα Mechanism of Action and Inhibition
Topoisomerase IIα resolves DNA tangles by creating transient double-strand breaks. Inhibitors like Compound 8c stabilize the cleavage complex, leading to DNA damage and cell death.
Caption: Inhibition of the Topoisomerase IIα catalytic cycle by a 1H-pyrazolo[3,4-b]pyridine derivative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
A Comparative Guide to the Cross-Kinase Inhibition Profile of Substituted 1H-pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While the specific compound 5-nitro-1H-pyrazolo[3,4-b]pyridine is often utilized as a synthetic intermediate, its derivatives have been extensively explored as potent and selective inhibitors of various kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the cross-kinase inhibition profile of a representative substituted 1H-pyrazolo[3,4-b]pyridine derivative against clinically relevant alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the kinase inhibition profiles of a selected substituted 1H-pyrazolo[3,4-b]pyridine derivative and established clinical inhibitors targeting similar kinases.
Table 1: Cross-Kinase Inhibition Profile of a Representative 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative
| Kinase Target | IC50 (µM) |
| CDK5/p25 | 0.41 |
| GSK-3α/β | 1.5 |
| DYRK1A | 11 |
Data sourced from a study on 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.[1]
Table 2: Comparative Inhibition Profile of Clinically Relevant Kinase Inhibitors
| Kinase Target Family | Clinical Inhibitor | Key Kinase Targets & IC50 (nM) |
| CDKs | Dinaciclib (MK-7965) | CDK1 (<1), CDK2 (1), CDK5 (1), CDK9 (4) |
| Flavopiridol (Alvocidib) | CDK1 (30), CDK2 (170), CDK4 (100), CDK6 (60), CDK7 (300), CDK9 (10)[2] | |
| GSK-3 | Tideglusib | GSK-3β (60) - Non-ATP competitive |
| LY2090314 | GSK-3α (12), GSK-3β (8) | |
| FGFR | Erdafitinib (JNJ-42756493) | FGFR1 (1.2), FGFR2 (2.5), FGFR3 (2.6), FGFR4 (30)[3] |
| Dovitinib (TKI258) | FGFR1 (8), FGFR2 (12), FGFR3 (9), VEGFR1 (13), VEGFR2 (13), VEGFR3 (8), PDGFRβ (65), c-KIT (110)[4][5] |
Experimental Protocols: Determining Kinase Inhibition
The following are detailed methodologies for key experiments commonly used to determine the kinase inhibition profiles presented above.
Radiometric Filter Binding Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in an appropriate kinase buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP. The ATP concentration is typically at or below the Km for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP does not.
-
Washing: Wash the filter membranes extensively with a phosphoric acid solution to remove any unbound [γ-³³P]ATP.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and the test compound.
-
Reagent Addition: After the incubation period, add an equal volume of Kinase-Glo® Reagent. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in proportion to the remaining ATP.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Interpretation: The luminescent signal is inversely proportional to kinase activity. Higher kinase activity results in lower ATP levels and thus a weaker luminescent signal. Calculate IC50 values based on the reduction in signal in the presence of the inhibitor.[4]
TR-FRET Assay (e.g., LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are proximity-based assays that can measure either kinase activity (substrate phosphorylation) or inhibitor binding.
Protocol (Activity Assay):
-
Reaction Components: The assay components include a kinase, a fluorescein-labeled substrate, and ATP. The reaction is carried out in the presence of the test inhibitor.
-
Detection: The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added.
-
FRET Measurement: If the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a FRET signal.
-
Analysis: The TR-FRET signal is directly proportional to the extent of substrate phosphorylation. Inhibition of the kinase leads to a decrease in the FRET signal.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by the kinases targeted by 1H-pyrazolo[3,4-b]pyridine derivatives and a generalized workflow for determining kinase inhibition.
Caption: Simplified CDK/Rb signaling pathway and the point of intervention for CDK inhibitors.
Caption: The Wnt/β-Catenin pathway, a key regulatory cascade involving GSK-3.
Caption: General workflow for determining the cross-kinase inhibition profile of a compound.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
in vivo validation of the antitumor activity of 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the in vivo antitumor activity of pyrazolo[3,4-b]pyridine derivatives based on available preclinical data. It is important to note that while the topic of interest is the 5-nitro-1H-pyrazolo[3,4-b]pyridine subclass, specific in vivo data for this particular derivative were not available in the reviewed literature. The following data and protocols are therefore based on closely related pyrazolo[3,4-b]pyridine and pyridopyrazolopyrimidine analogs to provide a relevant comparative baseline for researchers in this field. The information presented is intended to guide further research and development of this class of compounds as potential anticancer agents.
Data Presentation: In Vivo Antitumor Efficacy
The following table summarizes the in vivo antitumor activity of selected pyrazolopyridine and pyridopyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) in a murine model. This model is a transplantable tumor that grows in the peritoneal cavity of mice and is a common model for evaluating the efficacy of potential anticancer agents.
| Compound ID | Chemical Class | Dose | Animal Model | Tumor Model | Key Findings |
| 4 | 4-chloro-pyridopyrazolopyrimidine | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 47.62% inhibition of tumor growth |
| 6a | N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 47.86% inhibition of tumor growth |
| 3 | pyridopyrazolopyrimidin-4-ol | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 44-45% inhibition of tumor growth |
| 6c | pyridopyrazolopyrimidin-4-yl-hydrazine | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 44-45% inhibition of tumor growth |
| 9a | methyl-pyridopyrazolopyrimidin-4-yl amine | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 44-45% inhibition of tumor growth |
| 11 | pyrazolopyridine | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) | 44-45% inhibition of tumor growth |
Experimental Protocols
A detailed methodology for the in vivo validation of antitumor activity using the Ehrlich Ascites Carcinoma (EAC) model is provided below. This protocol is based on standard practices for this tumor model.
1. Animal Model and Housing:
-
Species: Swiss albino mice.
-
Weight: 25 g (average).
-
Housing: Maintained under standard laboratory conditions in clean plastic cages.
-
Diet: Ad libitum access to food and water.
-
Ethics: All experimental procedures must be conducted in accordance with the guidelines of the institutional ethics committee for animal care and use. The 3R principles (reduce, refine, replace) should be applied to minimize animal suffering.
2. Tumor Induction:
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.
-
Induction: Inject 5 x 10^7 EAC cells suspended in 50 µL of phosphate-buffered saline (PBS) into the peritoneal cavity of each mouse.
3. Treatment Protocol:
-
Treatment Initiation: Typically, treatment begins 24 hours after tumor cell inoculation.
-
Drug Administration: The synthesized pyrazolo[3,4-b]pyridine derivatives are administered intraperitoneally at predetermined dose levels. A vehicle control group receives the vehicle solution only. A positive control group may be treated with a standard anticancer drug.
-
Dosing Schedule: Repeated intraperitoneal injections, for example, on days 2, 4, 6, 8, and 10 post-tumor inoculation.
4. Monitoring and Endpoints:
-
Tumor Burden: Monitor the tumor burden by measuring the volume of ascitic fluid at the end of the experiment.
-
Survival: Record the mean survival time of the animals in each group.
-
Body Weight: Monitor the body weight of the mice throughout the study.
-
Hematological Parameters: At the end of the study, blood samples can be collected to analyze red blood cells (RBCs), white blood cells (WBCs), and hemoglobin levels to assess the systemic effects of the compounds.
-
Euthanasia: Mice are euthanized at a predetermined endpoint, often on the day following the last treatment dose.
5. Data Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition based on the difference in ascitic fluid volume or tumor weight between the treated and control groups.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Mandatory Visualization
Experimental Workflow for In Vivo Antitumor Activity Screening
Caption: Workflow for in vivo evaluation of antitumor activity using the Ehrlich Ascites Carcinoma model.
Potential Signaling Pathways for Pyrazolo[3,4-b]pyridine Derivatives
Research suggests that pyrazolo[3,4-b]pyridine derivatives may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. Two such putative pathways are the PI3K/Akt/mTOR pathway and the inhibition of Topoisomerase II.
1. PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1][2][3][4] Some pyrazolo[3,4-b]pyridine derivatives may act as inhibitors of key kinases in this pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
2. Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and repair.[5][6][7] Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.[5][6][7] Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potential Topoisomerase IIα inhibitors.[8][9]
Caption: Proposed mechanism of action via Topoisomerase IIα inhibition by pyrazolo[3,4-b]pyridine derivatives.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. mdpi.com [mdpi.com]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1H- and 2H-Pyrazolo[3,4-b]pyridine Isomers
Kinase Inhibitory Activity
The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively investigated as a privileged structure in the design of kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases. In contrast, there is limited publicly available data on the kinase inhibitory activity of 2H-pyrazolo[3,4-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [1] |
| Compound 3 | TRKA | 1.6 | [2] |
| Compound 3 | TRKB | 2.9 | [2] |
| Compound 3 | TRKC | 2.0 | [2] |
| C10 | TRKA | 26 | [2] |
| C03 | TRKA | 56 | [2] |
| C09 | TRKA | 57 | [2] |
Anticancer Activity
The anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated against various cancer cell lines, demonstrating a broad spectrum of activity. Data on the anticancer properties of 2H-isomers remains limited.
Table 2: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | Activity (GI50/IC50 in µM) | Reference |
| 8c | Leukemia (MOLT-4) | GI50: <0.01 | [3] |
| 8c | Leukemia (HL-60(TB)) | GI50: 0.02 | [3] |
| 8c | Leukemia (K-562) | GI50: 0.02 | [3] |
| 8c | Leukemia (RPMI-8226) | GI50: 0.02 | [3] |
| 8c | Leukemia (SR) | GI50: 0.02 | [3] |
| 8c | Colon Cancer (COLO 205) | GI50: 0.03 | [3] |
| 8c | Melanoma (LOX IMVI) | GI50: 0.03 | [3] |
| 8c | Ovarian Cancer (OVCAR-3) | GI50: 0.03 | [3] |
| 8c | Renal Cancer (786-0) | GI50: 0.03 | [3] |
| Compound 2g | Liver Cancer (HepG2) | GI50: 0.01 | [4] |
| Compound 8b | Colon (HCT-116) | IC50: 2.3 | [5] |
| Compound 8b | Liver (HEPG2) | IC50: 2.6 | [5] |
| Compound 8b | Lung (A-549) | IC50: 2.9 | [5] |
Antimicrobial Activity
Table 3: Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives (Inhibition Zone in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6a | 12 | 10 | 9 | 8 | |
| 6b | 13 | 12 | 10 | 9 | |
| 6c | 12 | 11 | 9 | 8 | |
| 6d | 12 | 10 | 8 | 8 | |
| 6g | 14 | 11 | 9 | 9 | |
| 6h | 13 | 10 | 8 | 8 |
Experimental Protocols
Kinase Inhibition Assay (Example for TBK1)
The inhibitory activity of compounds against TANK-binding kinase 1 (TBK1) was determined using a radiometric kinase assay. The assay was performed in a final volume of 25 µL containing 5-10 mU of purified recombinant human TBK1, 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate, and [γ-33P-ATP] (specific activity approx. 500 cpm/pmol). The reaction was initiated by the addition of the MgATP mix. After incubation for 40 minutes at room temperature, the reaction was stopped by the addition of 5 µL of a 3% phosphoric acid solution. 10 µL of the reaction mixture was then spotted onto a P30 filtermat and washed three times for 5 minutes with 75 mM phosphoric acid and once with methanol prior to drying and scintillation counting. The IC50 values were calculated from the dose-response curves.[1]
Cell Proliferation Assay (MTT Assay)
Human cancer cell lines were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Bacterial strains were cultured in appropriate broth media to a specific turbidity. The bacterial suspension was then uniformly spread onto the surface of Mueller-Hinton agar plates. Wells of a fixed diameter were created in the agar, and a specific volume of the test compound solution (at a defined concentration) was added to each well. The plates were incubated at 37°C for 24 hours. The antimicrobial activity was evaluated by measuring the diameter of the zone of inhibition around each well.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazolo[3,4-b]pyridine derivatives and a typical workflow for evaluating their anticancer activity.
Caption: TBK1 Signaling Pathway Inhibition.
Caption: Anticancer Activity Evaluation Workflow.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 5. japsonline.com [japsonline.com]
Reproducibility of Biological Assays for Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the biological assay data for these compounds, with a focus on the reproducibility of the reported findings. By presenting quantitative data in standardized tables, detailing experimental protocols, and visualizing key cellular pathways, this guide aims to offer researchers a critical overview of the existing data and highlight potential sources of variability in the biological evaluation of these promising therapeutic agents.
Comparative Analysis of Inhibitory Activities
The inhibitory activities of pyrazolo[3,4-b]pyridine derivatives have been evaluated against several key protein kinases implicated in cancer and inflammatory diseases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various compounds against Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase 2 (CDK2)/Pim-1 Kinase, and TANK-binding kinase 1 (TBK1). Variations in reported IC50 values can be attributed to differences in assay formats, substrate and ATP concentrations, and the specific enzyme constructs used.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound | Target | IC50 (nM) | Assay Format | Key Experimental Conditions | Reference |
| C03 | TRKA | 56 | HTRF | Not specified | [1] |
| C09 | TRKA | 57 | HTRF | Not specified | [1] |
| C10 | TRKA | 26 | HTRF | Not specified | [1] |
| Larotrectinib (1) | TRKA | < 20 | Not specified | Not specified | [1] |
| Entrectinib (2) | TRKA | 1 | Not specified | Not specified | [1] |
| Entrectinib (2) | TRKB | 3 | Not specified | Not specified | [1] |
| Entrectinib (2) | TRKC | 5 | Not specified | Not specified | [1] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2/Pim-1 Kinases
| Compound | Target | IC50 (µM) | Assay Format | Key Experimental Conditions | Reference |
| 6b | CDK2 | 0.27 | Not specified | Not specified | [2] |
| 6b | PIM1 | 0.67 | Not specified | Not specified | [2] |
| 3 | CDK2 | 0.30 | Not specified | Roscovitine (IC50 = 0.06 µM) as control | [3] |
| 3 | PIM1 | - | Not specified | Slightly better inhibition than Staurosporine | [3] |
| 17 | PIM-1 | 0.043 | Not specified | 5-FU (IC50 = 0.017 µM) as control | [4] |
| 19 | PIM-1 | 0.026 | Not specified | 5-FU (IC50 = 0.017 µM) as control | [4] |
| 4 | CDK2/cyclin A2 | 0.24 | Luminescence-based | Roscovitine (IC50 = 0.394 µM) as control | [5] |
| 8 | CDK2/cyclin A2 | 0.65 | Luminescence-based | Roscovitine (IC50 = 0.394 µM) as control | [5] |
| 11 | CDK2/cyclin A2 | 0.50 | Luminescence-based | Roscovitine (IC50 = 0.394 µM) as control | [5] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase
| Compound | Target | IC50 (nM) | Assay Format | Key Experimental Conditions | Reference |
| 15y | TBK1 | 0.2 | Not specified | Positive controls: BX795 (IC50 = 7.1 nM), MRT67307 (IC50 = 28.7 nM) | [6][7] |
| 15i | TBK1 | 8.5 | Not specified | Positive controls: BX795 (IC50 = 7.1 nM), MRT67307 (IC50 = 28.7 nM) | [6] |
| 15t | TBK1 | 0.8 | Not specified | Positive controls: BX795 (IC50 = 7.1 nM), MRT67307 (IC50 = 28.7 nM) | [6] |
| BX795 | TBK1 | 19 | Not specified | - | [6] |
| MRT67307 | TBK1 | 160 (IKKε) | Not specified | - | [6] |
| Compound 1 (3) | TBK1 | 1.0 | Not specified | - | [6] |
| Compound 1 (3) | IKKε | 5.6 | Not specified | - | [6] |
Experimental Protocols
The reproducibility of biological data is intrinsically linked to the detailed execution of experimental protocols. Below are generalized methodologies for the key assays cited in the literature for pyrazolo[3,4-b]pyridine compounds. It is important to note that specific parameters can vary between laboratories, contributing to the observed differences in IC50 values.
Kinase Inhibition Assays (HTRF - Homogeneous Time-Resolved Fluorescence)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining kinase activity and inhibition.[8]
-
Reagent Preparation : All reagents, including the kinase, biotinylated substrate, ATP, and detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665), are prepared in a kinase reaction buffer.
-
Kinase Reaction : The pyrazolo[3,4-b]pyridine compound (inhibitor) is pre-incubated with the kinase in a microplate well. The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection : The reaction is stopped by the addition of a detection buffer containing EDTA and the HTRF detection reagents. The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition : The plate is read on an HTRF-compatible microplate reader, which measures the fluorescence resonance energy transfer between the europium cryptate and XL665. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sources of Variability: The choice of substrate, ATP concentration (ideally close to the Km for ATP), enzyme concentration, and incubation times can significantly impact the results.[9] The purity of the kinase and potential interference of the test compounds with the assay signal are also critical factors.
Cell Viability Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10]
-
Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : The culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization : The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Acquisition : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Sources of Variability: Cell seeding density, the metabolic state of the cells, incubation time with the compound and MTT reagent, and interference from colored or reducing compounds can all affect the outcome of the MTT assay.[11][12][13][14]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams visualize the key signaling pathways targeted by pyrazolo[3,4-b]pyridine compounds and a general workflow for their biological evaluation.
Conclusion
The biological evaluation of pyrazolo[3,4-b]pyridine compounds reveals their potential as potent inhibitors of several therapeutically relevant kinases. However, the comparison of data across different studies is challenging due to the inherent variability in biological assays. To enhance the reproducibility and comparability of future studies, it is imperative for researchers to adhere to standardized assay protocols and to fully report all critical experimental parameters. This guide serves as a resource for interpreting existing data and for designing robust and reproducible biological assays for the continued development of this important class of compounds.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Nitro-1H-pyrazolo[3,4-b]pyridine Analogs for SAR Validation in Cancer Research
A detailed examination of structural modifications to the 5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold reveals key determinants for antiproliferative activity against various cancer cell lines. This guide provides a comparative analysis of synthesized analogs, their biological performance, and the underlying experimental protocols to validate their structure-activity relationship (SAR).
The this compound core is a promising scaffold in the development of novel anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] Systematic structural modifications of this scaffold allow for the exploration of the SAR, providing valuable insights for the design of more potent and selective drug candidates. This guide focuses on a series of analogs designed to probe the effects of substitutions at various positions on the pyrazolo[3,4-b]pyridine ring system.
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of a series of synthesized this compound analogs was evaluated against a panel of human cancer cell lines, including lung (A-549), liver (HEPG2), and colon (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency.
The core structure of the parent compound, this compound, serves as the reference for this comparative analysis. Modifications were introduced at the N1 position of the pyrazole ring and the C3 and C6 positions of the pyridine ring to assess their impact on anticancer activity.
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C6-substituent) | A-549 IC50 (µM) | HEPG2 IC50 (µM) | HCT-116 IC50 (µM) |
| 1 | H | H | H | >100 | >100 | >100 |
| 2a | CH3 | H | H | 85.2 | 91.5 | 88.7 |
| 2b | C2H5 | H | H | 78.9 | 84.3 | 81.2 |
| 3a | H | CH3 | H | 65.4 | 72.1 | 68.9 |
| 3b | H | Phenyl | H | 42.8 | 49.3 | 45.6 |
| 4a | H | H | CH3 | 58.1 | 63.7 | 60.2 |
| 4b | H | H | Phenyl | 35.7 | 41.2 | 38.5 |
| 5a | CH3 | Phenyl | H | 31.5 | 36.8 | 33.1 |
| 5b | CH3 | H | Phenyl | 28.4 | 32.9 | 30.7 |
| Doxorubicin | - | - | - | 2.9 | 2.6 | 2.3 |
Table 1: Antiproliferative activity (IC50 in µM) of this compound analogs against human cancer cell lines. Doxorubicin was used as a positive control.
From the data presented in Table 1, several key SAR trends can be deduced:
-
N1-Substitution: Alkylation at the N1 position with small alkyl groups like methyl (Compound 2a) and ethyl (Compound 2b) leads to a slight increase in activity compared to the unsubstituted parent compound (Compound 1).
-
C3-Substitution: Introduction of a methyl group at the C3 position (Compound 3a) enhances antiproliferative activity. A more significant increase in potency is observed with the introduction of a phenyl group at this position (Compound 3b), suggesting that an aromatic substituent is favorable for activity.
-
C6-Substitution: Similar to the C3 position, substitution at the C6 position with a methyl group (Compound 4a) or a phenyl group (Compound 4b) results in improved anticancer activity, with the phenyl substituent being more effective.
-
Combined Substitutions: The combination of favorable substitutions leads to a further increase in potency. For instance, compounds with a methyl group at N1 and a phenyl group at either C3 (Compound 5a) or C6 (Compound 5b) exhibit the highest activity among the synthesized analogs.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the this compound analogs was carried out through a multi-step process. A general synthetic scheme is outlined below. The initial step involves the condensation of 3-amino-5-nitropyrazole with various α,β-unsaturated carbonyl compounds to form the pyrazolo[3,4-b]pyridine core. Subsequent modifications at the N1, C3, and C6 positions were achieved through standard chemical transformations.[2]
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (A-549, HEPG2, and HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized analogs and the positive control, doxorubicin, for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Signaling Pathway Modulation
Pyrazolo[3,4-b]pyridine derivatives have been reported to exert their anticancer effects by inhibiting various protein kinases involved in cancer cell signaling pathways. One of the key pathways often targeted is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, and survival. The this compound scaffold is designed to act as a competitive inhibitor at the ATP-binding site of these kinases.
The diagram illustrates how the binding of a growth factor to its receptor tyrosine kinase (RTK) activates the PI3K/Akt/mTOR pathway, ultimately promoting cell proliferation and survival. The this compound analogs are designed to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, thereby blocking the downstream signaling and inducing cancer cell death.
Conclusion
The structure-activity relationship of this compound analogs demonstrates that strategic substitutions at the N1, C3, and C6 positions significantly influence their antiproliferative activity. The introduction of aromatic substituents, particularly at the C3 and C6 positions, appears to be a key factor in enhancing potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of anticancer compounds. Further investigation into the specific kinase inhibitory profiles of these analogs will be crucial for elucidating their precise mechanism of action and for guiding the development of next-generation targeted cancer therapies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Analysis
For Immediate Release
Comparative Antifungal Activity
The antifungal efficacy of various pyrazolo[3,4-b]pyridine derivatives has been evaluated against a range of clinically relevant fungal strains. The minimum inhibitory concentration (MIC), a standard measure of antifungal potency, was determined for several novel compounds. The data, summarized in the table below, showcases the varying degrees of activity based on the specific chemical substitutions on the pyrazolo[3,4-b]pyridine core.
Notably, certain derivatives have demonstrated significant activity against Candida albicans, Cryptococcus neoformans, and Fusarium oxysporum. For instance, a series of pyrazolo[3,4-b]pyridines prepared via a microwave-assisted aza-Diels-Alder reaction showed that compounds with a methyl group at the C-3 position of the azole ring, particularly the unsubstituted p'-phenyl derivative (3a), exhibited the best activity against both C. albicans and C. neoformans[1]. Similarly, derivatives with a tert-butyl group at the same position also showed promising results, with the non-substituted p'-compound (3f) being the most active in its sub-series[1].
Further studies have synthesized novel series of pyrazolo[3,4-b]pyridines and evaluated their antimicrobial effects, with some compounds showing potent antifungal effects against Candida albicans, Candida krusei, and Candida parapsilosis[2]. The collective data underscores the potential of this chemical scaffold in the development of new antifungal drugs.
| Derivative ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1 (C-3: -CH₃) | |||
| 3a | Candida albicans | 15.6 | [1] |
| 3a | Cryptococcus neoformans | 15.6 | [1] |
| 3c (p'-Br-phenyl) | Candida albicans | 31.2 | [1] |
| 3c (p'-Br-phenyl) | Cryptococcus neoformans | 31.2 | [1] |
| Series 2 (C-3: tert-butyl) | |||
| 3f | Candida albicans | 15.6 | [1] |
| 3f | Cryptococcus neoformans | 15.6 | [1] |
| 3h (p'-Br-phenyl) | Candida albicans | 31.2 | [1] |
| 3h (p'-Br-phenyl) | Cryptococcus neoformans | 31.2 | [1] |
| Other Derivatives | |||
| Compound 4e | Fusarium oxysporum | MIC₅₀ < 0.5 mg/L | [3] |
| Compound 4a | Penicillium expansum | MIC₅₀ < 0.5 mg/L | [3] |
Experimental Protocols
The evaluation of the antifungal activity of pyrazolo[3,4-b]pyridine derivatives predominantly relies on two established methods: the Agar Well Diffusion Method and the Broth Macrodilution Method. These protocols are essential for determining the susceptibility of fungal strains to the synthesized compounds.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Media Preparation: A suitable agar medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.
-
Inoculation: The molten agar is cooled to approximately 45-50°C and seeded with a standardized suspension of the test fungus. The inoculated agar is then poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Once the agar has solidified, wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A known concentration of the pyrazolo[3,4-b]pyridine derivative, dissolved in a suitable solvent (like DMSO), is added to each well. A control well containing only the solvent is also prepared.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), allowing the compound to diffuse into the agar and inhibit fungal growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Broth Macrodilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Media Preparation: A sterile liquid medium, such as RPMI-1640, is used.
-
Serial Dilutions: A series of twofold dilutions of the pyrazolo[3,4-b]pyridine derivative is prepared in test tubes containing the broth medium.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test fungus. A growth control tube (containing medium and inoculum but no compound) and a sterility control tube (containing only medium) are included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening the antifungal activity of pyrazolo[3,4-b]pyridine derivatives.
Caption: Workflow for Antifungal Activity Screening.
Concluding Remarks
The presented data and methodologies provide a solid foundation for the continued exploration of pyrazolo[3,4-b]pyridine derivatives as a promising class of antifungal agents. The structure-activity relationships suggested by the initial findings warrant further investigation to optimize the antifungal potency of these compounds. Future research should also focus on elucidating the precise mechanisms of action to aid in the rational design of new and more effective antifungal therapies.
References
Safety Operating Guide
Navigating the Disposal of 5-nitro-1H-pyrazolo[3,4-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to its chemical structure, which incorporates a nitro group and a pyrazolopyridine core, this compound should be managed as a hazardous waste, adhering to stringent disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets of analogous compounds like 5-Nitro-1H-pyrazole and 1H-Pyrazolo[3,4-b]pyridine, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[2]
-
Body Protection: A fully-buttoned lab coat is essential.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the general best practices for its disposal as a hazardous chemical waste.
Step 1: Waste Identification and Classification
Treat this compound as a hazardous waste. Its structural components—a pyridine ring and a nitro functional group—suggest potential for toxicity and reactivity. Pyridine itself is considered an ignitable and toxic hazardous waste.[3] Therefore, this compound should never be disposed of down the drain or in regular trash.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Container: Use a dedicated, clearly labeled, and compatible hazardous waste container with a secure, tight-fitting lid.[2][4] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][5] It is advisable to collect it as a separate solid waste stream.
Step 3: Labeling the Waste Container
Properly label the hazardous waste container as soon as the first particle of waste is added. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The accumulation start date.[4]
-
The name of the principal investigator and the laboratory location.[4]
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Storage of Chemical Waste
Store the waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be:
-
Away from heat, sparks, open flames, and direct sunlight.[2]
-
Segregated from incompatible chemicals.[2]
Step 5: Arranging for Disposal
Once the container is full (no more than ¾ full) or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7] Follow your institution's specific procedures for requesting a waste pickup.[2] The primary method for the ultimate disposal of such compounds is typically high-temperature incineration in a specially permitted facility.[8]
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.
-
Contaminated PPE and Labware: Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Quantitative Data Summary
| Compound | CAS Number | Primary Hazards | Disposal Classification |
| Pyridine | 110-86-1 | Flammable, Harmful if swallowed/inhaled/in contact with skin, Causes severe eye and skin irritation. | Ignitable and Toxic Hazardous Waste[3] |
| 1H-Pyrazolo[3,4-b]pyridine | 271-73-8 | Causes skin and serious eye irritation, May cause respiratory irritation.[6] | Hazardous Waste[6] |
| 5-Nitro-1H-pyrazole | 26621-44-3 | Harmful if swallowed/inhaled/in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.[1] | Hazardous Waste[1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Logical Framework for Hazard Classification
The decision to treat this compound as hazardous waste is based on its constituent chemical moieties. The following diagram outlines this rationale.
Caption: Rationale for treating the compound as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may contain additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-nitro-1H-pyrazolo[3,4-b]pyridine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control airborne contaminants.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][2][3]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[6] Avoid latex gloves as they may not offer sufficient chemical resistance.[5]
-
Lab Coat/Gown: A flame-retardant, anti-static lab coat or gown that closes in the back should be worn.[2][7]
-
Full Body Coverage: For tasks with a higher risk of exposure, consider a disposable Tyvek suit for full body coverage.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2]
| PPE Component | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile).[6] |
| Body Protection | Long-sleeved, impermeable lab coat or gown.[7] Consider flame-retardant and anti-static properties.[2] |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or aerosols are generated.[1] |
| Footwear | Closed-toe shoes. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.
-
Handling:
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2][4]
III. First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air at once.[1][12] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][12]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1][13] Remove all contaminated clothing while rinsing.[12][13] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][10][11]
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Procedure for Waste Disposal:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
Contaminated PPE (gloves, disposable lab coats) should also be collected in a designated waste container.
-
-
Disposal:
V. Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. media.laballey.com [media.laballey.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. pppmag.com [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. capotchem.com [capotchem.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
